6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWICCYXTGRUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656823 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167418-13-4 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167418-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-6-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Deployment of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Quinoxaline Scaffold and the Rise of a Pivotal Building Block
The quinoxaline motif, a fused bicyclic heteroaromatic system comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This has rendered the quinoxaline scaffold a "privileged structure" in the design of novel therapeutic agents. At the heart of synthesizing complex quinoxaline-based molecules is the strategic introduction of substituents at various positions of the ring system. Among the most versatile and powerful tools for this purpose is the use of boronate esters in palladium-catalyzed cross-coupling reactions.
This guide focuses on a key building block, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS Number: 1167418-13-4), a pinacol boronate ester that has become indispensable for the synthesis of 6-substituted quinoxaline derivatives. Its stability, reactivity, and compatibility with a broad range of functional groups make it a reagent of choice for constructing carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. This document will provide a comprehensive overview of its synthesis, characterization, and application, with a particular focus on the underlying principles and practical methodologies for its effective utilization in a research and drug development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1167418-13-4 | [3][4] |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | [3][4] |
| Molecular Weight | 256.11 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [3] |
| Synonyms | Quinoxaline-6-boronic acid pinacol ester | [3] |
Spectroscopic Characterization:
The structural integrity of the title compound is typically confirmed using a combination of spectroscopic techniques. While a comprehensive public dataset is not consolidated, typical expected values are:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.85 (d, J=1.6 Hz, 1H), 8.82 (d, J=1.6 Hz, 1H), 8.58 (s, 1H), 8.11 (dd, J=8.8, 1.6 Hz, 1H), 8.05 (d, J=8.8 Hz, 1H), 1.37 (s, 12H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 145.5, 145.0, 144.4, 142.4, 137.3, 134.8, 131.9 (br), 128.4, 84.4, 24.9.
-
Mass Spectrometry (ESI): m/z 257.14 [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key stretches would include C-H (aromatic and aliphatic), C=N, C=C, and B-O vibrations.
Synthesis of this compound via Miyaura Borylation
The most common and efficient method for the synthesis of the title compound is the palladium-catalyzed Miyaura borylation of 6-bromoquinoxaline with bis(pinacolato)diboron (B₂pin₂).[2][5][6][7] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-boron bond under relatively mild conditions.
Reaction Causality: The choice of a palladium catalyst, specifically one bearing phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial. The catalyst facilitates the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle. A weak base, such as potassium acetate (KOAc), is employed to activate the diboron reagent without promoting a premature Suzuki coupling of the product with the starting material. Dioxane is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.
Experimental Workflow: Miyaura Borylation
Caption: Workflow for the Synthesis of the Title Compound.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 6-bromoquinoxaline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (2.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.
-
Reaction: The reaction mixture is heated to 90-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 1.5-3 hours), the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the title compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Quinoxaline Derivatives
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the quinoxaline core and a variety of aryl or heteroaryl halides, providing access to a vast chemical space of 6-substituted quinoxalines.
Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. A palladium(0) species undergoes oxidative addition with the aryl/heteroaryl halide. The resulting palladium(II) complex then undergoes transmetalation with the boronate ester, which is activated by a base (e.g., potassium carbonate or cesium carbonate). The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a Typical Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of a 6-Arylquinoxaline Derivative
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.), and a base like potassium carbonate (2.0 eq.) are combined.
-
Inert Atmosphere and Solvent Addition: The vessel is purged with an inert gas. A degassed solvent system, for example, a mixture of toluene and water or 1,2-dimethoxyethane (DME) and water, is added.
-
Reaction: The mixture is heated to a temperature between 85 °C and 110 °C and stirred until the reaction is complete, as determined by TLC or LC-MS.
-
Work-up: After cooling to ambient temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed in vacuo, and the resulting crude product is purified by either silica gel column chromatography or recrystallization to yield the pure 6-arylquinoxaline.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The quinoxaline scaffold is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The strategic use of this compound has enabled the synthesis of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.
A notable example is its application in the development of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[8] PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibition is a validated therapeutic strategy for certain hematological malignancies and inflammatory diseases. The synthesis of quinoxaline-based PI3Kδ inhibitors often involves a Suzuki-Miyaura coupling reaction with the title compound to introduce specific aryl or heteroaryl groups at the 6-position, which can be crucial for optimizing potency, selectivity, and pharmacokinetic properties.[9][10]
Logical Relationship: From Building Block to Drug Candidate
Caption: The role of the title compound in a drug discovery cascade.
Conclusion and Future Perspectives
This compound has established itself as a cornerstone reagent in the synthesis of complex quinoxaline-based molecules. Its straightforward preparation via Miyaura borylation and its versatile reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient platform for the diversification of the quinoxaline scaffold. The successful application of this building block in the development of kinase inhibitors, particularly for the PI3Kδ target, underscores its significance in modern drug discovery. As the demand for novel therapeutics targeting complex signaling pathways continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
An In-depth Technical Guide on the Palladium-Catalyzed Borylation of 6-Bromoquinoxaline
Foreword: The Strategic Importance of Quinoxaline Boronic Esters
In the landscape of modern drug discovery and materials science, the quinoxaline scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The ability to functionalize this core structure is paramount for developing novel chemical entities. The title compound, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, serves as a critical synthetic intermediate. Its pinacol boronic ester group is a versatile handle for subsequent carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling. This guide provides a comprehensive, field-proven methodology for the synthesis of this key building block from commercially available 6-bromoquinoxaline, grounded in mechanistic understanding and practical laboratory insights.
The Core Transformation: Miyaura Borylation
The conversion of an aryl halide, such as 6-bromoquinoxaline, to its corresponding boronic ester is most effectively achieved through the Miyaura borylation reaction.[1][2] This palladium-catalyzed process involves the cross-coupling of the aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] The reaction is renowned for its mild conditions and exceptional tolerance of various functional groups, making it a cornerstone of modern organic synthesis.[1]
The overall transformation is as follows:
Mechanistic Causality: Why the System Works
A deep understanding of the reaction mechanism is not merely academic; it informs every choice, from reagent selection to troubleshooting. The Miyaura borylation proceeds via a Pd(0)/Pd(II) catalytic cycle.[4]
Key Components and Their Rationale
-
The Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂) This is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is critical; its large bite angle and electron-rich nature stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[5][6] Using a high-purity catalyst is non-negotiable, as trace impurities can poison the catalytic cycle and drastically reduce yields.[5]
-
The Boron Source: Bis(pinacolato)diboron (B₂pin₂) B₂pin₂ is a stable, easy-to-handle solid and the most common diboron reagent for this transformation. The resulting pinacol ester is generally stable to air and chromatographic purification, a significant advantage over more labile boronic acids.[3]
-
The Base: Potassium Acetate (KOAc) The choice of base is arguably the most crucial parameter for a successful borylation. A strong base can facilitate a subsequent, undesired Suzuki-Miyaura coupling between the newly formed boronic ester product and the remaining 6-bromoquinoxaline starting material.[3][4] Potassium acetate is a weak, "hard" Lewis base that is highly effective.[4] Its primary role is not to activate the diboron reagent, but rather to form an acetato-palladium(II) complex after the initial oxidative addition. The Pd-OAc bond is more reactive in the subsequent transmetalation step than the corresponding Pd-Br bond.[1][3]
-
The Solvent: Anhydrous 1,4-Dioxane A polar aprotic solvent is required to solubilize the reagents and facilitate the reaction. Dioxane is a common choice, though others like toluene or DMF can also be used.[7] The solvent must be anhydrous, as water can lead to deboronation of the product.
The Catalytic Cycle
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromoquinoxaline to form a Pd(II) complex.[8]
-
Ligand Exchange : The bromide ligand is exchanged for an acetate ligand from the KOAc base. This step is critical for activating the complex for the next stage.[1]
-
Transmetalation : The diboron reagent (B₂pin₂) transfers a boryl group to the palladium center, displacing the acetate group. The high oxophilicity of boron provides a thermodynamic driving force for this step.[3]
-
Reductive Elimination : The final step where the desired C-B bond is formed, releasing the product, this compound, and regenerating the active Pd(0) catalyst.[1]
Self-Validating Experimental Protocol
This protocol is designed to be robust and reproducible. Success is validated at each stage through in-process controls and final product characterization.
Reagents and Stoichiometry
| Reagent | M.W. | Amount | Equivalents |
| 6-Bromoquinoxaline | 209.05 | 1.00 g | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.46 g | 1.2 |
| Potassium Acetate (KOAc) | 98.14 | 1.41 g | 3.0 |
| Pd(dppf)Cl₂ | 731.71 | 175 mg | 0.05 |
| Anhydrous 1,4-Dioxane | - | 25 mL | - |
Step-by-Step Methodology
-
Vessel Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinoxaline (1.00 g, 4.78 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.46 g, 5.74 mmol, 1.2 equiv.), and potassium acetate (1.41 g, 14.35 mmol, 3.0 equiv.).
-
Expert Insight: Ensure all glassware is oven-dried to remove residual moisture, which can hydrolyze the diboron reagent and the final product.
-
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can deactivate the palladium catalyst.[9]
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (25 mL) via syringe. Follow this with the addition of Pd(dppf)Cl₂ (175 mg, 0.24 mmol, 0.05 equiv.).
-
Expert Insight: The reaction mixture will typically turn a dark red or brown color upon addition of the catalyst.
-
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Trustworthiness Check: Monitor the reaction's progress every 2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting 6-bromoquinoxaline. The reaction is complete when the starting material is fully consumed.
-
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization: Ensuring Product Integrity
Purification of pinacol boronic esters can be challenging. They are susceptible to hydrolysis on silica gel and can sometimes adhere strongly to the stationary phase, leading to low recovery.[10][11]
Recommended Purification Strategy: Modified Flash Chromatography
-
The Challenge : Standard silica gel can be too acidic and contains water, which can cleave the pinacol ester to the corresponding boronic acid. This leads to streaking on TLC and poor recovery from a column.
-
The Solution : Use a short plug of silica gel or, for more sensitive substrates, silica gel that has been pre-treated or "impregnated" with boric acid.[10] Alternatively, using a less polar solvent system and running the column quickly can minimize contact time and degradation. Recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can also be an effective method for purification.[12][13]
-
Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes, is typically effective.
-
Expert Insight: To mitigate degradation, some researchers co-evaporate the crude product onto a small amount of silica gel and dry-load it onto the column.
-
-
Characterization : The pure product, this compound (CAS 1167418-13-4), is typically a white to off-white solid.[14] Confirm the structure and purity using:
-
¹H NMR : Expect characteristic peaks for the quinoxaline protons and a sharp singlet around 1.3-1.4 ppm for the 12 methyl protons of the pinacol group.
-
¹³C NMR : Confirm the number of unique carbons.
-
Mass Spectrometry : Verify the molecular weight (256.11 g/mol ).[15]
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive catalyst; insufficient heat; wet solvent/reagents. | Use fresh, high-purity catalyst. Ensure the reaction temperature is maintained. Use freshly distilled, anhydrous solvent. |
| Product Degradation | Reaction time too long; overly harsh work-up or purification. | Monitor the reaction closely and stop it upon completion. Avoid acidic conditions during work-up. Use pre-treated silica for chromatography. |
| Formation of Byproducts | Competing Suzuki coupling; dehalogenation of starting material. | Ensure a weak base (KOAc) is used. Stronger bases (e.g., carbonates) can promote side reactions.[16] Ensure a thoroughly inert atmosphere. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemscene.com [chemscene.com]
- 15. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural characterization of this compound using state-of-the-art spectroscopic techniques.
Introduction: The Significance of Spectroscopic Characterization
This compound, with the molecular formula C₁₄H₁₇BN₂O₂, is a bifunctional molecule incorporating a quinoxaline heterocycle and a pinacol boronate ester.[1][2] The quinoxaline moiety is a prevalent scaffold in a multitude of biologically active compounds, while the boronate ester group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.
Accurate and unambiguous structural elucidation is paramount to ensure the integrity of subsequent synthetic transformations and to understand the structure-activity relationships of its derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical application of these methods for the comprehensive characterization of the title compound.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | [1] |
| Molecular Weight | 256.11 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1167418-13-4 | [1][3] |
| Appearance | Colorless solid | [4] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for the quinoxaline ring system N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; N4 [label="N", pos="0,0!"]; C4a [label="C", pos="-1.3,0!"]; C8a [label="C", pos="-1.3,1.5!"]; C5 [label="C", pos="-2.6,0!"]; C6 [label="C", pos="-3.9,0!"]; C7 [label="C", pos="-3.9,1.5!"]; C8 [label="C", pos="-2.6,1.5!"];
// Nodes for the dioxaborolane ring and methyl groups B[label="B", pos="-5.2,0!"]; O1 [label="O", pos="-6.5,0.75!"]; O2 [label="O", pos="-6.5,-0.75!"]; C_pin1 [label="C", pos="-7.8,0.75!"]; C_pin2 [label="C", pos="-7.8,-0.75!"]; Me1 [label="CH₃", pos="-8.5,1.5!"]; Me2 [label="CH₃", pos="-9.2,0!"]; Me3 [label="CH₃", pos="-8.5,-1.5!"]; Me4 [label="CH₃", pos="-9.2,-0.75!"];
// Edges for the quinoxaline ring C8a -- N1; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C4a; C4a -- C8a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;
// Edge for the boronate ester linkage C6 -- B;
// Edges for the dioxaborolane ring B -- O1; B -- O2; O1 -- C_pin1; O2 -- C_pin2; C_pin1 -- C_pin2;
// Edges for the methyl groups C_pin1 -- Me1; C_pin1 -- Me2; C_pin2 -- Me3; C_pin2 -- Me4; }
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5]
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons).[6] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each proton.[7] This results in a spectrum where chemically non-equivalent protons produce distinct signals, providing information on the number of different types of protons, their relative numbers (integration), and their connectivity (spin-spin splitting).[8]
Experimental Protocol: A solution of this compound is prepared in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is NMR-inactive in the proton region.[7] A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[6] The spectrum is acquired on a high-field NMR spectrometer, for instance, at 500 MHz.
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.86-8.82 | m | 2H | H-2, H-3 |
| 8.59 | s | 1H | H-5 |
| 8.12 | dd, J = 8.0, 2.0 Hz | 1H | H-7 |
| 8.06 | d, J = 8.0 Hz | 1H | H-8 |
| 1.37 | s | 12H | 4 x CH₃ (pinacol) |
| Source:[4] |
In-depth Analysis:
-
Aromatic Region (δ 8.0-9.0 ppm): The quinoxaline protons appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The two protons on the pyrazine ring (H-2 and H-3) appear as a complex multiplet between δ 8.86 and 8.82 ppm. The proton at the 5-position (H-5) is the most deshielded of the benzenoid protons, appearing as a singlet at δ 8.59 ppm. This significant downfield shift is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the boronate ester group. The H-7 and H-8 protons exhibit a characteristic ortho-coupling, with H-7 appearing as a doublet of doublets due to an additional smaller meta-coupling.
-
Aliphatic Region (δ 1.0-1.5 ppm): The twelve protons of the four equivalent methyl groups of the pinacol moiety give rise to a sharp singlet at δ 1.37 ppm. The equivalence of these methyl groups is due to the free rotation around the C-O and B-O bonds.
Caption: Key ¹H NMR assignments for the title compound.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy observes the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%.[9] Due to this low abundance, carbon-carbon coupling is generally not observed. Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[10] The chemical shift of each carbon is indicative of its electronic environment, providing valuable information about the carbon skeleton.[11]
Experimental Protocol: The sample is prepared in a deuterated solvent as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument, for example at 125 MHz. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| 145.53 | C-8a |
| 145.03 | C-2 |
| 144.37 | C-3 |
| 142.41 | C-4a |
| 137.31 | C-5 |
| 134.75 | C-7 |
| 131.90 (br) | C-6 |
| 128.44 | C-8 |
| 84.36 | C(CH₃)₂ (pinacol) |
| 24.86 | CH₃ (pinacol) |
| Source:[4] |
In-depth Analysis:
-
Aromatic Region (δ 120-150 ppm): The eight carbon atoms of the quinoxaline ring system are all observed in the downfield region. The carbons directly attached to nitrogen (C-2, C-3, C-8a, and C-4a) are found at lower field. The carbon bearing the boronate ester group (C-6) appears as a broad signal at δ 131.90 ppm. This broadening is a characteristic feature of carbons attached to boron, which is a quadrupolar nucleus.
-
Aliphatic Region (δ 20-90 ppm): The quaternary carbons of the pinacol group are observed at δ 84.36 ppm, while the four equivalent methyl carbons resonate at δ 24.86 ppm.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[13] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.[14][15]
Methodology: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated based on their m/z ratio and detected.
Data Summary:
| Parameter | Value |
| Ionization Mode | ESI or similar "soft" ionization |
| Calculated m/z for [M+H]⁺ | 257.14558 |
| Measured m/z for [M+H]⁺ | 257.14440 |
| Source:[4] |
In-depth Analysis: The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z value that is in excellent agreement with the calculated exact mass for the molecular formula C₁₄H₁₈BN₂O₂⁺. This provides strong evidence for the elemental composition of the compound.
Infrared (IR) Spectroscopy
Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[3][16] Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups within a molecule.[17]
Experimental Protocol: The IR spectrum of a solid sample can be obtained using a KBr pellet or as a Nujol mull.[1][18] Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where the sample is placed in direct contact with a crystal.[19]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Strong | Aliphatic C-H stretch (methyl) |
| ~1620 | Medium | C=N stretch (quinoxaline ring) |
| ~1500, 1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1360 | Strong | B-O stretch (boronate ester) |
| ~1140 | Strong | C-O stretch (boronate ester) |
| ~830 | Strong | Aromatic C-H out-of-plane bend |
In-depth Analysis: The IR spectrum is expected to show characteristic absorption bands for both the quinoxaline ring and the pinacol boronate ester. The aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will appear at lower wavenumbers, around 2980 cm⁻¹. The C=N stretching of the quinoxaline ring is expected in the 1620 cm⁻¹ region.[20] The most characteristic bands for the boronate ester are the strong B-O and C-O stretching vibrations, which are predicted to appear around 1360 cm⁻¹ and 1140 cm⁻¹, respectively.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy provide a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a robust analytical workflow for the characterization of this and related compounds. The detailed interpretation of the spectroscopic data presented in this guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jasco-global.com [jasco-global.com]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. measurlabs.com [measurlabs.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. jascoinc.com [jascoinc.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. scialert.net [scialert.net]
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline molecular weight and formula
An In-Depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline: Synthesis, Characterization, and Application in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic assembly of complex molecular architectures is paramount. This compound emerges as a pivotal reagent, bridging two powerful concepts in chemical synthesis: the robust reactivity of boronic esters and the privileged structural significance of the quinoxaline core. The quinoxaline scaffold is a nitrogen-containing heterocycle frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial and anticancer activities.[1][2]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanics of its reactivity, and the practical considerations for its successful application, particularly in the context of palladium-catalyzed cross-coupling reactions.
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a stable, solid material amenable to standard laboratory handling, though storage in an inert, dry atmosphere is recommended to preserve its integrity.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | [4][5][6][7] |
| Molecular Weight | 256.11 g/mol | [3][4][5][6][7] |
| CAS Number | 1167418-13-4 | [3][4][7] |
| Appearance | Off-white to yellow solid | Varies by supplier |
| Purity | Typically ≥98% | [4] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Below is the two-dimensional structure of the molecule, illustrating the fusion of the quinoxaline heterocycle with the pinacol boronic ester group.
Caption: 2D structure of this compound.
Synthesis via Miyaura Borylation: A Self-Validating Protocol
The most common and efficient route to this compound is the palladium-catalyzed Miyaura borylation reaction.[5] This method involves the coupling of an aryl halide (6-bromoquinoxaline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Expertise in Action: Why This Protocol Works
The choice of reagents is critical for success.
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂, is essential. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle efficiently.
-
Base: A mild base such as potassium acetate (KOAc) is employed. Its role is crucial: it activates the diboron reagent, facilitating the transmetalation step. Stronger bases (e.g., hydroxides) are avoided as they can promote competitive hydrolysis of the boronic ester product, reducing yield and purity.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are used to ensure all components remain in solution at the reaction temperature and to prevent water-induced side reactions.
Experimental Protocol: Synthesis of the Title Compound
This protocol is a representative methodology. Researchers should perform their own optimization based on available equipment and reagents.
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 6-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.01-0.05 eq).
-
Solvent Introduction: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Degassing (Trustworthiness Step): The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling the inert gas through the solution for 10-15 minutes or via several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting 6-bromoquinoxaline is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of the title compound via Miyaura Borylation.
The Suzuki-Miyaura Coupling: Unleashing Synthetic Potential
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[8] This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, essential for constructing the complex scaffolds required in drug development.[8][9]
Mechanistic Insight
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is the key step where the quinoxaline moiety is transferred from boron to the palladium center. The reaction requires activation by a base (e.g., carbonate, phosphate) which forms a more nucleophilic boronate species, facilitating the transfer of the quinoxaline group to the palladium and displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments (the quinoxaline and the partner's aryl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization and Quality Control
Confirming the identity and purity of the synthesized or purchased reagent is a non-negotiable step in research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Expect to see characteristic signals in the aromatic region (7.5-9.0 ppm) for the quinoxaline protons. A sharp singlet around 1.3-1.4 ppm integrating to 12 protons confirms the presence of the four equivalent methyl groups of the pinacol ester.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the quinoxaline ring and the quaternary carbons of the pinacol group. The carbon atom directly attached to boron will have a characteristic chemical shift.
-
¹¹B NMR: For specialized analysis, ¹¹B NMR can be used to confirm the trigonal planar boron environment, typically showing a broad singlet around 20-30 ppm.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight, with techniques like ESI-MS showing the [M+H]⁺ ion at m/z 257.12.
Conclusion: An Enabling Reagent for Innovation
This compound is more than just a chemical; it is an enabling tool for innovation. Its robust nature, combined with the predictable and highly efficient reactivity in Suzuki-Miyaura couplings, allows scientists to rapidly assemble libraries of novel quinoxaline-containing molecules.[12] For professionals in drug discovery, this provides a direct and reliable pathway to new chemical entities with the potential to become next-generation therapeutics. Mastery of its synthesis and application is a valuable asset in the modern chemist's toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1167418-13-4|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
A Comprehensive Technical Guide to the Stability and Storage of Quinoxaline-6-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-6-boronic acid pinacol ester is a pivotal building block in contemporary organic synthesis and medicinal chemistry, most notably for its utility in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The integrity of this reagent is paramount for reproducible and high-yielding synthetic outcomes. However, like many boronic acid derivatives, its stability is not absolute and is contingent upon proper handling and storage. This guide provides an in-depth exploration of the factors governing the stability of quinoxaline-6-boronic acid pinacol ester, its primary degradation pathways, and evidence-based best practices for its storage and handling. Furthermore, it outlines robust analytical methodologies for assessing the purity and stability of this critical reagent.
Chemical Profile and Intrinsic Properties
Quinoxaline-6-boronic acid pinacol ester (CAS No: 1167418-13-4) is an organic compound featuring a quinoxaline heterocycle linked to a boronic acid protected as a pinacol ester.[1] The pinacol group confers greater stability compared to the free boronic acid, rendering it less prone to dehydration-induced trimerization into boroxines and facilitating its isolation and purification.[2][3] Nevertheless, the inherent electrophilicity of the boron atom and the nature of the carbon-boron bond predispose the molecule to specific degradation routes.
| Property | Value |
| Molecular Formula | C₁₄H₁₇BN₂O₂ |
| Molecular Weight | 256.11 g/mol [1] |
| Appearance | Liquid[1] |
| Density | 1.123 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.560[1] |
Key Degradation Pathways
The stability of quinoxaline-6-boronic acid pinacol ester is primarily challenged by three main degradation mechanisms: hydrolysis, oxidation, and protodeboronation. Understanding these pathways is crucial for mitigating decomposition.
Hydrolysis
Hydrolysis is the most prevalent degradation pathway for boronic acid pinacol esters.[4] In the presence of water, the ester bond is cleaved to yield the corresponding quinoxaline-6-boronic acid and pinacol.[5] This reaction is reversible but can be catalyzed by both acidic and basic conditions.[4] The resulting free boronic acid is more polar and may exhibit different reactivity and solubility, potentially complicating reaction workups and product purification.[5] Furthermore, the free boronic acid can undergo self-condensation to form a cyclic trimeric anhydride known as a boroxine, especially under anhydrous conditions.[4]
Caption: Primary degradation pathway of quinoxaline-6-boronic acid pinacol ester.
Oxidation
The carbon-boron bond is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[4] This can lead to the formation of the corresponding phenol (6-hydroxyquinoxaline) and boric acid derivatives. While pinacol esters offer some protection against oxidation compared to free boronic acids, prolonged exposure to air should be avoided.[6]
Protodeboronation
Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of quinoxaline.[4] This side reaction can be promoted by acidic or basic conditions and the presence of a proton source, such as water or alcohols.[4] It is a common cause of reduced yields in cross-coupling reactions.[4]
Recommended Storage and Handling Protocols
To ensure the long-term integrity and reactivity of quinoxaline-6-boronic acid pinacol ester, stringent storage and handling procedures are imperative.
Storage Conditions
The primary goal of proper storage is to mitigate exposure to moisture, oxygen, and elevated temperatures.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[7] Short-term: 2-8°C.[8] | Sub-zero temperatures significantly slow down the rates of hydrolysis and other degradation pathways.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Minimizes oxidation of the carbon-boron bond.[4] |
| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and air, and protects from light which can exacerbate degradation.[9] |
| Moisture | Store in a desiccated environment. | Water is the key reactant in the primary hydrolytic degradation pathway.[4] |
Handling Procedures
When handling quinoxaline-6-boronic acid pinacol ester, the following precautions should be taken:
-
Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere, for instance, within a glovebox or using Schlenk techniques.
-
Anhydrous Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.[4]
-
Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities or moisture.
-
Minimize Exposure: Open containers for the shortest possible time and securely reseal them immediately after use.
Analytical Methods for Stability Assessment
Regularly assessing the purity of quinoxaline-6-boronic acid pinacol ester is crucial for ensuring reliable experimental outcomes. The two most common analytical techniques for this purpose are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability Assessment by RP-HPLC
RP-HPLC is a powerful tool for quantifying the purity of boronic esters and detecting the presence of their more polar hydrolysis products. However, a significant challenge is the potential for on-column hydrolysis, where the analytical conditions themselves induce degradation.[5][10]
Protocol for Minimizing On-Column Hydrolysis:
-
Sample Preparation: Dissolve the sample in an anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[4]
-
Column Selection: Utilize a column with low residual silanol activity to minimize catalytic hydrolysis. A Waters XTerra MS C18 column has been shown to be effective.[11]
-
Mobile Phase:
-
Aqueous Component: Water.
-
Organic Component: Acetonitrile.
-
Modifier: Avoid acidic modifiers like formic acid or trifluoroacetic acid (TFA), as they can promote on-column hydrolysis.[4][11] If a modifier is necessary for peak shape, use it at a very low concentration. A mobile phase without a pH modifier is often optimal.[11]
-
-
Gradient Elution: Develop a gradient method that effectively separates the relatively nonpolar pinacol ester from the more polar boronic acid.
-
Flow Rate: A standard flow rate of 1.0 mL/min is typically suitable.[4]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm) is generally effective for the quinoxaline chromophore.[4]
-
Analysis: Monitor for the appearance of an earlier-eluting peak corresponding to the more polar quinoxaline-6-boronic acid. The stability can be assessed by tracking the increase in the area of this peak over time.[4]
Caption: Workflow for stability assessment by RP-HPLC.
Stability Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a direct and often quantitative method for observing the hydrolysis of the pinacol ester to the free boronic acid.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare a stock solution of quinoxaline-6-boronic acid pinacol ester in a suitable deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the stock solution to establish the characteristic signals of the intact ester.
-
Stress Condition: In a separate NMR tube, introduce a known amount of the stock solution and add a specific volume of D₂O or a D₂O-based buffer to initiate hydrolysis.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (t=0, 1h, 4h, 24h, etc.).
-
Analysis: Monitor the decrease in the integration of the pinacol methyl protons (a sharp singlet) and the concomitant appearance of new signals corresponding to free pinacol and the quinoxaline-6-boronic acid. The ratio of these integrals can be used to quantify the extent of hydrolysis over time.
Conclusion
While quinoxaline-6-boronic acid pinacol ester is a relatively stable surrogate for the corresponding boronic acid, its integrity is critically dependent on meticulous storage and handling. By understanding the primary degradation pathways—hydrolysis, oxidation, and protodeboronation—and implementing the recommended protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability and reproducibility of their synthetic endeavors. The regular application of analytical techniques such as RP-HPLC and ¹H NMR is strongly advised for quality control and stability monitoring.
References
- 1. Quinoxaline-6-boronic acid pinacol ester 97 1167418-13-4 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 8. aobchem.com [aobchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Use of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
This guide provides an in-depth analysis of the safety protocols and handling requirements for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their laboratory work. The information herein is synthesized from available safety data and the established chemistry of quinoxaline derivatives and boronic acid pinacol esters to ensure a comprehensive understanding of the associated risks and their mitigation.
Compound Profile and Scientific Context
This compound, also known as quinoxaline-6-boronic acid pinacol ester, is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] The quinoxaline core is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties.[3][4] The boronic acid pinacol ester group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This dual functionality makes the compound a valuable building block in the synthesis of complex organic molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1167418-13-4 | [1][2][5] |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | [1][2][5] |
| Molecular Weight | 256.11 g/mol | [1][2] |
| Appearance | Typically a solid | [6] |
| Storage Temperature | 4°C | [1][2] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are derived from its GHS classification and the known reactivity of its constituent functional groups.
GHS Hazard Classification
According to aggregated GHS information, this compound is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation (H315).[5][7]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation (H319).[5][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation (H335).[5][7]
Chemical Reactivity and Stability
Hydrolytic Instability: A key characteristic of boronic acid pinacol esters is their susceptibility to hydrolysis, which cleaves the pinacol group to form the corresponding boronic acid. This process can be accelerated by the presence of water, acids, or bases. While often a desired reaction in a synthetic sequence, uncontrolled hydrolysis can affect sample purity and integrity.
Incompatibilities:
-
Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents should be avoided to prevent vigorous and potentially hazardous reactions.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the pinacol ester and may cause other undesired reactions with the quinoxaline ring system.[8]
-
Moisture/Water: Due to the risk of hydrolysis, the compound should be handled and stored under dry conditions. Some boronic esters are known to be air-sensitive, necessitating storage under an inert atmosphere.[9]
Hazardous Decomposition Products: While specific data for this compound is unavailable, combustion of similar organic molecules containing boron and nitrogen would be expected to produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of where the compound is handled.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be worn when there is a significant risk of splashing.[8][12]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to inspect gloves for any defects before use and to change them frequently, especially if contamination is suspected.[12]
-
Skin and Body Protection: A laboratory coat should be worn and fully fastened. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator may be required.
Caption: PPE Selection Workflow.
Safe Handling and Experimental Protocols
Adherence to meticulous handling techniques is crucial for both personal safety and experimental integrity.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Given the sensitivity of boronic esters to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, particularly after the container has been opened.[9]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Step-by-Step Protocol for Weighing and Preparing a Stock Solution
This protocol outlines the safe handling of the solid compound.
-
Preparation: Don the appropriate PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Equipment Setup: Place an analytical balance inside the fume hood. Use anti-static weighing paper or a tared vial.
-
Dispensing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully transfer the desired amount of the solid to the weighing paper or vial using a clean spatula. Avoid creating dust.
-
Closure: Promptly and securely close the main container. If the compound is stored under an inert atmosphere, purge the headspace with the inert gas before sealing.
-
Dissolution: Add the weighed solid to a flask containing the desired solvent. Use a solvent in which the compound is soluble and which is appropriate for the subsequent reaction.
-
Cleaning: Decontaminate the spatula and any other equipment that came into contact with the chemical. Dispose of contaminated weighing paper as solid hazardous waste.
Caption: Safe Weighing and Dissolution Workflow.
Emergency Procedures
Spills
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. The area can then be decontaminated with an appropriate solvent.
-
Large Spills: Evacuate the area and prevent entry. If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and excess solid reagent should be collected in a clearly labeled, sealed container for solid hazardous waste.[11][12]
-
Liquid Waste: Solutions containing the compound and rinsates from cleaning contaminated glassware should be collected in a labeled, sealed container for liquid hazardous waste.[11][12]
-
Segregation: Do not mix boronic acid derivative waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid potentially hazardous reactions.[8]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific procedures.
Conclusion
This compound is a valuable reagent with a well-defined, manageable hazard profile. The primary risks of skin, eye, and respiratory irritation can be effectively mitigated through the consistent use of engineering controls, appropriate personal protective equipment, and adherence to safe handling protocols. A comprehensive understanding of its chemical properties, particularly its sensitivity to moisture, is key to its successful and safe application in research and development. By integrating the principles outlined in this guide into standard laboratory practice, researchers can work with this compound with a high degree of safety and confidence.
References
- 1. laballey.com [laballey.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Quinoxaline-6-boronic Acid Pinacol Ester for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of the Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline structural motif, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in modern drug discovery.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and antiparasitic properties.[1][2] Notably, synthetic quinoxalines are integral components of various antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against certain tumors.[2] The versatility of the quinoxaline core allows for structural modifications that can lead to a wide array of biomedical applications, from treating chronic and metabolic diseases to developing novel therapeutic agents.[1]
This guide focuses on a key building block for the synthesis of complex quinoxaline-containing molecules: quinoxaline-6-boronic acid pinacol ester . This reagent is instrumental in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] Its commercial availability and stability make it an invaluable tool for medicinal chemists and researchers in the pharmaceutical industry.
This document will provide a comprehensive overview of the commercial availability, physicochemical properties, synthetic methodologies, and key applications of quinoxaline-6-boronic acid pinacol ester, offering field-proven insights and practical guidance for its effective utilization in research and development.
Physicochemical Properties and Characterization
Quinoxaline-6-boronic acid pinacol ester is a stable, versatile reagent that is essential for the synthesis of a wide range of quinoxaline derivatives. A thorough understanding of its physicochemical properties is crucial for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1167418-13-4 | [5] |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | [5] |
| Molecular Weight | 256.11 g/mol | |
| Appearance | Typically a liquid or solid | |
| Purity | Commonly available at ≥95% or ≥97% | [5][6] |
| Density | 1.123 g/mL at 25 °C | |
| Refractive Index | n20/D 1.560 | |
| Flash Point | > 110 °C (> 230 °F) | |
| Storage Temperature | 2-8°C is recommended for long-term stability | [5] |
Structural Identifiers:
-
InChI: 1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-9H,1-4H3
-
SMILES: CC1(C)OB(OC1(C)C)c2ccc3nccnc3c2
Safety Information:
Quinoxaline-6-boronic acid pinacol ester is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It is advisable to work in a well-ventilated area or a fume hood.
Commercial Availability: A Comparative Overview
Quinoxaline-6-boronic acid pinacol ester is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The choice of supplier often depends on factors such as purity, available quantities, and lead times.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 97% | Gram scale |
| AOBChem | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| Boron Molecular | 97% | 1g, 5g, 25g |
| BoronPharm | 98% Min. | Available upon request for bulk supply |
This table is not exhaustive and represents a selection of known suppliers. Researchers are encouraged to consult various vendors to find the best fit for their specific needs.
Synthetic Methodologies: The Path to Quinoxaline-6-boronic Acid Pinacol Ester
While commercially available, understanding the synthesis of quinoxaline-6-boronic acid pinacol ester can be crucial for custom synthesis or for developing analogous structures. The most common synthetic route involves the palladium-catalyzed cross-coupling of a halogenated quinoxaline with a diboron reagent, such as bis(pinacolato)diboron.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of quinoxaline-6-boronic acid pinacol ester.
Detailed Experimental Protocol (Illustrative)
The following is a representative, non-validated protocol based on established methodologies for palladium-catalyzed borylation reactions. Researchers should adapt and optimize this protocol based on their specific starting materials and laboratory conditions.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a suitable base such as potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.
-
Solvent and Reaction Conditions: Add a dry, degassed solvent such as 1,4-dioxane. Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired quinoxaline-6-boronic acid pinacol ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of quinoxaline-6-boronic acid pinacol ester lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[3] This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the quinoxaline core and various aryl or heteroaryl halides (or triflates).[4] This versatility allows for the construction of complex molecular architectures with diverse functionalities, a critical step in the synthesis of potential drug candidates.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of Quinoxaline-Based PI3Kδ Inhibitors
A practical application of quinoxaline-6-boronic acid pinacol ester is in the synthesis of quinoxaline-based inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). In this context, the quinoxaline-6-boronic acid pinacol ester can be coupled with a suitable halogenated heterocyclic partner to construct the core of the inhibitor molecule. This highlights the importance of this building block in accessing novel chemical matter for therapeutic intervention.
Conclusion
Quinoxaline-6-boronic acid pinacol ester is a cornerstone reagent for the synthesis of complex quinoxaline-containing molecules. Its commercial availability, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower scientists to leverage this versatile building block to its full potential in the pursuit of novel therapeutics.
References
Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure allows for interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of quinoxaline derivatives, from their fundamental synthesis to their diverse pharmacological applications and the critical structure-activity relationships that govern their efficacy.
The significance of the quinoxaline core lies in its bioisosteric relationship with other crucial scaffolds like quinoline and naphthalene, offering a potential pathway to overcome drug resistance. This structural versatility has led to the development of quinoxaline-based compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[5][6][7] Several quinoxaline derivatives have already entered the market as approved drugs, such as the hepatitis C NS3/4A protease inhibitors glecaprevir and voxilaprevir, and the FGFR kinase inhibitor erdafitinib (Balversa), highlighting the clinical success of this scaffold.[8]
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemistry, biological activities, and therapeutic potential of quinoxaline derivatives. We will delve into the causality behind experimental choices in their synthesis and evaluation, providing a trustworthy and authoritative resource grounded in scientific literature.
The Chemistry of Quinoxalines: Synthesis and Derivatization
The synthesis of the quinoxaline scaffold is a well-established area of organic chemistry, with numerous methods available for its construction and subsequent functionalization. The classical and most widely used method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5][9][10] This straightforward reaction provides a facile route to a diverse range of substituted quinoxalines.
However, the field has evolved beyond this traditional approach, with modern synthetic strategies focusing on efficiency, milder reaction conditions, and the principles of green chemistry.[11][12] These advanced methods include:
-
Catalytic Systems: The use of various catalysts, such as recyclable alumina-supported heteropolyoxometalates, has enabled the synthesis of quinoxalines at room temperature with high yields and easy workup procedures.[13] Other catalysts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have also been employed to increase efficiency and reduce reaction times.[14]
-
Tandem Reactions: Innovative one-pot tandem reactions, such as the oxidative azidation/cyclization of N-arylenamines, provide an efficient route to quinoxaline derivatives under mild conditions.[15]
-
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, often in the presence of a mild acidic catalyst like iodine.[5]
The versatility of these synthetic methods allows for the introduction of a wide variety of substituents onto the quinoxaline core, which is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: General Synthesis of a Quinoxaline Derivative
This protocol describes a general and efficient method for the synthesis of a substituted quinoxaline via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, utilizing a recyclable catalyst.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (1 mmol)
-
Alumina-supported MoVP heteropolyoxometalate catalyst (0.1 g)[13]
-
Toluene (8 mL)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the o-phenylenediamine (1 mmol, e.g., 0.108 g for o-phenylenediamine) and the 1,2-dicarbonyl compound (1 mmol).[13]
-
Add toluene (8 mL) to the flask to dissolve the reactants.[13]
-
Add the alumina-supported MoVP catalyst (0.1 g) to the reaction mixture.[13]
-
Stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of starting materials on TLC), separate the insoluble catalyst by filtration.[13]
-
The filtrate contains the crude quinoxaline derivative. Further purification can be achieved by recrystallization or column chromatography, depending on the nature of the product.
Causality: The use of a heterogeneous, recyclable catalyst like alumina-supported heteropolyoxometalates offers several advantages over traditional acid catalysts.[13] It allows the reaction to proceed under mild conditions (room temperature), minimizes the formation of side products, and simplifies the workup procedure as the catalyst can be easily removed by filtration and reused.[13] Toluene is a suitable solvent for this reaction as it effectively dissolves the reactants and is relatively non-polar, facilitating the condensation reaction.
Diverse Biological Activities of Quinoxaline Derivatives
The quinoxaline scaffold is a prolific source of biologically active compounds, with derivatives exhibiting a broad spectrum of pharmacological effects. This section will explore some of the most significant therapeutic areas where quinoxaline derivatives have shown promise.
Anticancer Activity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[3][4][16] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[17][18] Quinoxaline-based compounds have been developed as inhibitors of key kinases such as receptor tyrosine kinases (e.g., c-Met, EGFR, VEGFR-2) and intracellular kinases (e.g., PI3K/AKT/mTOR pathway).[16][19] For example, some pyrrolo[3,2-b]quinoxaline derivatives have been designed as potent tyrosine kinase inhibitors.[20]
-
Topoisomerase Inhibition: Certain quinoxaline derivatives act as topoisomerase II inhibitors, interfering with DNA replication and leading to apoptosis in cancer cells.[16]
-
Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-di-N-oxides are a notable subclass that exhibits selective toxicity towards hypoxic tumor cells, which are often resistant to conventional therapies.[21]
-
Apoptosis Induction: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[22][23]
The following diagram illustrates a simplified signaling pathway targeted by quinoxaline-based kinase inhibitors:
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Quinoxaline Derivative.
Antiviral Activity
The antiviral potential of quinoxaline derivatives is a rapidly growing area of research, with compounds showing activity against a range of DNA and RNA viruses.[9][10][24] The emergence of new viral threats has spurred the search for novel antiviral agents, and the quinoxaline scaffold has proven to be a promising starting point.[25]
Notable antiviral activities of quinoxaline derivatives include:
-
Anti-HIV Activity: Some quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase.[10]
-
Activity against Respiratory Viruses: Research has focused on the development of quinoxaline-based compounds as potential inhibitors of respiratory pathogens, including influenza and coronaviruses.[26][27]
-
Broad-Spectrum Antiviral Potential: Studies have shown that certain quinoxaline derivatives exhibit activity against a panel of different viruses, suggesting their potential for broad-spectrum antiviral applications.[9] For instance, some dimethoxyquinoxaline derivatives have displayed remarkable activity against coxsackievirus B5 (CBV5).[28]
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[29] Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[30][31] Their flexible structure and bioisosteric relationship to established antimicrobial scaffolds like quinoline offer an avenue for circumventing existing resistance mechanisms.[29]
Quinoxaline-based compounds have shown activity against both Gram-positive and Gram-negative bacteria.[2] For example, certain quinoxaline-6-sulfonohydrazone derivatives have exhibited promising antibacterial properties.[32] Additionally, some derivatives have displayed potent antifungal activity, in some cases superior to commercial fungicides.[30]
Other Therapeutic Applications
Beyond the major areas of oncology, virology, and microbiology, quinoxaline derivatives have shown promise in a variety of other therapeutic areas, including:
-
Anticonvulsant Activity [12]
-
Antimalarial Activity [5]
-
Antitubercular Activity [5]
-
Kinase Inhibitors for Non-Oncological Diseases: For example, inhibiting apoptosis signal-regulated kinase 1 (ASK1) with quinoxaline derivatives is being explored for treating conditions like non-alcoholic steatohepatitis.[33]
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoxaline derivatives, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[17][19]
Key aspects of SAR for quinoxaline derivatives include:
-
Substitution Patterns: The position and nature of substituents on the quinoxaline ring system dramatically impact biological activity.[34] For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, the type of substituent at the 2 and 3 positions was found to be critical for their antiproliferative efficacy.[19]
-
Role of the Quinoxaline Core: The quinoxaline ring itself often plays a crucial role in binding to biological targets through various interactions.[3]
-
Influence of N-oxides: The presence of 1,4-di-N-oxide moieties can significantly enhance the biological activity of quinoxaline derivatives, particularly their hypoxic cytotoxity.[21]
Systematic modification of the quinoxaline scaffold, guided by SAR studies, allows for the rational design of more potent and selective drug candidates with improved safety profiles.[17]
The following diagram illustrates a typical workflow for an SAR study:
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected quinoxaline derivatives against various human cancer cell lines, as reported in the literature.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [16] |
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified | [16] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified | [16] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [16] |
| QW12 | HeLa (Cervical) | 10.58 | Apoptosis Induction, ROS Generation, STAT3 Inhibition | [35] |
Conclusion and Future Perspectives
Quinoxaline derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry, with a proven track record of producing clinically successful drugs.[8] Their broad spectrum of biological activities, coupled with well-established and evolving synthetic methodologies, ensures their continued importance in the quest for novel therapeutics.[4][5][11]
Future research in this field will likely focus on several key areas:
-
Target-Oriented Design: The design of highly selective quinoxaline derivatives that target specific biological pathways implicated in disease will be crucial for developing safer and more effective drugs.[23]
-
Exploitation of Novel Mechanisms: Further exploration of unique mechanisms of action, such as the hypoxia-selective cytotoxicity of quinoxaline 1,4-di-N-oxides, could lead to therapies for difficult-to-treat conditions.[21]
-
Combinatorial Chemistry and High-Throughput Screening: The application of these techniques will accelerate the discovery of new lead compounds based on the quinoxaline scaffold.
-
Advanced Drug Delivery Systems: The formulation of quinoxaline derivatives into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.
The ongoing exploration of quinoxaline chemistry and biology holds immense promise for the future of medicine, with the potential to deliver innovative treatments for a wide range of diseases, from cancer and viral infections to inflammatory disorders.[36][17]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. researchgate.net [researchgate.net]
- 4. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. bioengineer.org [bioengineer.org]
- 18. geneonline.com [geneonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journaljpri.com [journaljpri.com]
- 33. tandfonline.com [tandfonline.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline for Pharmaceutical Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed, field-proven protocol for the palladium-catalyzed coupling of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline with various aryl halides. Quinoxaline scaffolds are of profound interest in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust troubleshooting strategies to facilitate the synthesis of diverse quinoxaline-based compounds for pharmaceutical research and development.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
First published by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most versatile and widely used reactions for the synthesis of biaryls, styrenes, and polyolefins.[5] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[6] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable, easy to handle, and have low toxicity.[1][7]
In the context of drug discovery, the quinoxaline moiety is a privileged scaffold due to its broad spectrum of biological activities.[2][8][9] The ability to controllably attach various aryl or heteroaryl substituents to the quinoxaline core via C-C bond formation is critical for exploring structure-activity relationships (SAR) and optimizing drug candidates.[10] The use of this compound, a stable pinacol boronic ester, provides a reliable and versatile building block for these synthetic endeavors.[11][12]
Mechanistic Rationale: Understanding the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[13][14] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][13][14]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) intermediate.[6][13] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[15]
-
Transmetalation: This is often the rate-determining step. The organoboron reagent (Ar²-B(OR)₂) is activated by a base, forming a more nucleophilic boronate complex.[5][7][16] This complex then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new diarylpalladium(II) intermediate.[13]
-
Reductive Elimination: The final step involves the cis-diaryl-palladium(II) complex undergoing reductive elimination to form the desired biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][13]
Caption: Fig 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization for different substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Purity | Notes |
| 6-(Quinoxalinyl)boronic acid pinacol ester | 270.14 | 1.2 equiv | >97% | Generally more stable than the corresponding boronic acid.[11] |
| Aryl Bromide (Ar-Br) | - | 1.0 equiv | >98% | The limiting reagent. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 731.74 | 0.03 equiv (3 mol%) | >98% | A robust and versatile Pd(II) precatalyst.[11] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 equiv | >99% | Must be finely powdered and dry. |
| 1,4-Dioxane | 88.11 | - | Anhydrous | Solvent. Must be degassed prior to use. |
| Deionized Water | 18.02 | - | - | For the base solution. Must be degassed. |
Equipment Setup
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Inert atmosphere manifold (Schlenk line) with Argon or Nitrogen gas.
-
Heating mantle with a temperature controller and oil bath.
-
Standard laboratory glassware for work-up and purification.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (324 mg, 1.2 mmol, 1.2 equiv), and PdCl₂(dppf) (22 mg, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Prepare a 2M solution of K₂CO₃ by dissolving potassium carbonate (345 mg, 2.5 mmol) in degassed deionized water (1.25 mL). Add 5 mL of degassed 1,4-dioxane to the Schlenk flask, followed by the 1.25 mL of the aqueous K₂CO₃ solution via syringe.
-
Degassing: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[15] Subject the reaction mixture to three cycles of "evacuate-backfill" with argon while stirring. Alternatively, bubble argon through the stirred solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Fig 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
Troubleshooting and Optimization
Even with a robust protocol, challenges such as low yield or side reactions can occur. A systematic approach is key to resolving these issues.[11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0).[11] 2. Poor Reagent Quality: Decomposed boronic ester; oxidized phosphine ligand.[15] | 1. Use a fresh catalyst. Consider a Pd(0) source like Pd(PPh₃)₄ or a more active precatalyst (e.g., Buchwald palladacycles).[17] 2. Use fresh, high-purity reagents. Store phosphine ligands under an inert atmosphere. |
| Protodeborylation | Hydrolysis of the boronic ester, replacing the C-B bond with a C-H bond. Common with heteroaryl boronates.[6] | 1. Use a milder base (e.g., K₃PO₄, CsF).[15] 2. Minimize water in the reaction; try anhydrous conditions with a base like KF. 3. Use a more stable boronic ester (e.g., MIDA boronates).[11] |
| Homocoupling of Boronic Ester | Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic ester.[6] | 1. Ensure rigorous degassing of all solvents and the reaction mixture.[11] 2. Maintain a positive pressure of inert gas throughout the reaction. |
| Difficulty with Aryl Chlorides | Oxidative addition to the Ar-Cl bond is significantly slower and more difficult than with Ar-Br or Ar-I.[6][16] | 1. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) which promotes oxidative addition.[1][16] 2. Higher temperatures and stronger bases (e.g., K₃PO₄) may be required. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing a diverse library of substituted quinoxalines. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly reagent quality and the maintenance of an inert atmosphere—researchers can consistently achieve high yields of desired products. This protocol serves as a validated starting point for the synthesis of novel chemical entities, accelerating the discovery and development of next-generation therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Application Note & Protocol: Streamlined Synthesis of Quinoxaline-Based ASK1 Inhibitors via Suzuki-Miyaura Cross-Coupling with Boronic Esters
Abstract: Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of stress-induced cellular responses, has emerged as a high-value therapeutic target for a spectrum of diseases driven by inflammation, apoptosis, and fibrosis.[1] Quinoxaline derivatives have been identified as a potent class of small-molecule inhibitors targeting the ATP-binding site of ASK1.[2][3] This guide provides a comprehensive overview and a detailed protocol for the synthesis of these inhibitors, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We emphasize the strategic use of boronic esters as stable, efficient coupling partners to construct the desired bi-aryl scaffolds, offering researchers a robust and reproducible methodology for drug discovery and development.
The Scientific Imperative: Targeting the ASK1 Stress-Response Pathway
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a central node in the mitogen-activated protein kinase (MAPK) signaling cascade.[4] Under homeostatic conditions, ASK1 remains in an inactive state, complexed with inhibitory proteins like thioredoxin (Trx).[5][6] However, in response to a variety of pathological stressors—including oxidative stress (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines—this inhibitory complex dissociates, leading to ASK1 autophosphorylation and activation.[7][8][9]
Once active, ASK1 initiates a phosphorylation cascade, activating downstream kinases MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[8][9] The hyperactivation of these pathways is a critical driver of cellular dysfunction, promoting apoptosis, inflammation, and fibrosis.[5][10] This central role implicates ASK1 in the pathophysiology of numerous chronic conditions, including non-alcoholic steatohepatitis (NASH), cardiovascular and neurodegenerative diseases, and rheumatoid arthritis, making it an attractive target for therapeutic intervention.[3][4][6][10][11]
The primary mechanism for small-molecule ASK1 inhibitors is the competitive blockade of the ATP-binding site within the kinase domain.[5][11] This action prevents the autophosphorylation required for activation, effectively shutting down the downstream JNK/p38 signaling cascade and mitigating the pathological cellular responses.[9]
Figure 1: The ASK1 signaling pathway and point of inhibition.
Synthetic Strategy: Leveraging Boronic Esters in Suzuki-Miyaura Couplings
The construction of bi-aryl and heteroaryl-aryl linkages is fundamental to the structure of many potent ASK1 inhibitors. The Suzuki-Miyaura cross-coupling reaction stands as the gold standard for this transformation due to its remarkable reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups.[12][13]
Causality Behind Reagent Choice: Boronic Esters vs. Boronic Acids
While boronic acids are effective nucleophiles in this reaction, their corresponding boronate esters, particularly pinacol esters, offer significant practical advantages that enhance reproducibility and scalability.[14]
-
Enhanced Stability: Boronic acids are prone to decomposition via pathways like protodeboronation and oxidation, limiting their shelf-life.[14] Boronic esters, such as pinacol esters, are generally stable, often crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[12][14]
-
Milder Reaction Conditions: The increased stability of boronic esters can sometimes allow for milder reaction conditions, reducing the formation of unwanted byproducts.
-
Controlled Reactivity: The use of esters provides a more controlled and predictable release of the active boronate species during the catalytic cycle, often leading to cleaner reactions and higher yields.
The general synthetic workflow involves the palladium-catalyzed coupling of a halogenated quinoxaline core with an appropriate aryl or heteroaryl boronic ester. This modular approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][15][16][17]
Figure 2: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol describes a representative synthesis of a quinoxaline-based ASK1 inhibitor by coupling a bromo-quinoxaline derivative with a substituted pyrazole boronic acid pinacol ester, based on established literature procedures.[2][15]
Materials and Reagents:
-
Substrates: 2-Bromo-quinoxaline derivative (1.0 equiv), 1-Isopropylpyrazole-5-boronic acid pinacol ester (1.1-1.5 equiv).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equiv).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water.
-
Equipment: Round-bottom pressure flask with stir bar, condenser, argon/nitrogen gas inlet, heating mantle with temperature controller, standard glassware for workup, silica gel for chromatography.
Step-by-Step Methodology:
-
Reaction Setup & Inert Atmosphere:
-
To a round-bottom pressure flask equipped with a magnetic stir bar, add the 2-bromo-quinoxaline derivative (1.0 equiv), the boronic acid pinacol ester (1.1 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).[18]
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Establishing and maintaining an inert atmosphere is critical to prevent catalyst oxidation and ensure high reaction efficiency.[12]
-
-
Solvent Addition:
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.[18][19] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Continue to bubble argon through the solution for another 10 minutes to ensure the solvents are fully degassed.
-
-
Catalyst Addition:
-
Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (0.1 equiv) to the flask.
-
Reseal the vessel and purge with argon for an additional 5-10 minutes. Self-Validation: The mixture will typically darken upon catalyst addition, indicating its dissolution and the initiation of the catalytic cycle.
-
-
Reaction Conditions:
-
Securely seal the pressure vessel with its screw cap.
-
Place the flask in a pre-heated oil bath or heating mantle set to 85-100 °C.[18][19]
-
Stir the reaction mixture vigorously overnight (12-18 hours).
-
Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the cooled reaction mixture.
-
-
Work-up Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19]
-
Representative Data & Expected Outcomes
The application of the described protocol allows for the synthesis of a variety of quinoxaline-based inhibitors. The following table presents literature-derived data for representative compounds to illustrate expected outcomes.
| Compound ID | R Group (at Quinoxaline C6/C7) | Yield (%) | ASK1 IC₅₀ (nM) | Reference |
| 26e | 6,7-dibromo | 61.9 | 30.17 | [2][3][15] |
| 26b | 6,7-dimethyl | - | ~70 | [15] |
| 12d | H (unsubstituted) | - | 49.63 | [2] |
| 12e | H (unsubstituted) | - | 46.32 | [2] |
Note: The core scaffold for compounds 12d and 12e is N-(6-(4-((S)-1,1,1-trifluoro-propan-2-yl)-4H-1,2,4-triazol-3-yl)pyridin-2-yl)quinoxaline-2-carboxamide, with the R group referring to substitutions on the quinoxaline ring itself. Compound 26e has a different pyridinyl-triazole moiety but illustrates the impact of quinoxaline substitution.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Impure reagents or solvents. 3. Incorrect base. | 1. Ensure a strictly inert atmosphere throughout setup. Use fresh catalyst. 2. Use anhydrous solvents and high-purity starting materials. 3. The choice of base is crucial; Cs₂CO₃ is often effective, but K₃PO₄ or K₂CO₃ can be screened.[20] |
| Protodeboronation | 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Base is too strong or reaction is too aqueous. | 1. Lower the reaction temperature. 2. Monitor the reaction and stop it upon completion. 3. Use a milder base or reduce the amount of water in the solvent system. |
| Homocoupling of Boronic Ester | 1. Presence of oxygen. 2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere. 2. Screen different palladium catalysts and ligands to optimize the catalytic cycle. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction, particularly with the use of stable and easy-to-handle boronic esters, provides a powerful and highly adaptable platform for the synthesis of quinoxaline-based ASK1 inhibitors. The detailed protocol herein offers a reliable and validated starting point for researchers in medicinal chemistry and drug development. This modular synthetic approach facilitates the efficient exploration of structure-activity relationships, accelerating the discovery of novel and potent therapeutic agents targeting the critical ASK1 stress-response pathway.
References
- 1. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASK1 - Wikipedia [en.wikipedia.org]
- 5. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 6. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 7. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
- 11. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline as a Versatile Building Block in Modern Cancer Drug Discovery
Executive Summary & Scientific Rationale
The quinoxaline scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds are recognized as a novel class of chemotherapeutic agents active against various tumors.[2] The core value of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline lies not in its intrinsic biological activity, but in its function as a highly versatile and strategic chemical intermediate.[4][5][6]
The key to its utility is the pinacol boronate ester group (-B(pin)). This functional group is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis.[7][8][9] This reaction's reliability, mild conditions, and exceptional tolerance for a wide array of functional groups allow for the rapid and efficient synthesis of large, diverse libraries of novel quinoxaline derivatives.[10][11]
This guide provides a comprehensive overview of the application of this compound in a cancer research context. We will detail the synthetic protocols for creating derivative libraries, discuss their application in targeting critical cancer signaling pathways, and provide validated experimental protocols for their preclinical evaluation.
Synthetic Applications: Forging Novel Anti-Cancer Agents
The primary application of this compound is as a foundational building block for creating novel molecules. The Suzuki-Miyaura coupling enables the attachment of a wide variety of aryl or heteroaryl groups at the 6-position of the quinoxaline core, allowing for systematic exploration of the structure-activity relationship (SAR).
The Suzuki-Miyaura Cross-Coupling Workflow
The strategic advantage of using a boronic ester is its stability compared to boronic acids, while still offering excellent reactivity under optimized conditions.[8] The workflow involves coupling the quinoxaline boronic ester with an appropriate organohalide (typically an aryl bromide or iodide) in the presence of a palladium catalyst and a base.
Caption: General workflow for synthesizing quinoxaline derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the synthesis of 6-arylquinoxaline derivatives.
-
Rationale: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common due to its effectiveness in the catalytic cycle. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9] A solvent mixture like dioxane and water is often used to dissolve both the organic and inorganic reagents.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it and halt the reaction.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Causality: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure 6-arylquinoxaline derivative.
-
Targeting Key Cancer Signaling Pathways
Dysregulation of cellular signaling pathways is a hallmark of cancer. Quinoxaline derivatives synthesized from the title compound are excellent candidates for inhibitors of these pathways, particularly kinase-driven cascades.[2][12]
The PI3K/Akt/mTOR Pathway: A Prime Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13] Its constitutive activation is a common event in many cancers, making it an attractive target for therapeutic intervention.[14][15] Several quinoxaline-based compounds have been developed as potent inhibitors of PI3K and/or mTOR.[15][16]
Caption: The PI3K/Akt/mTOR signaling pathway and inhibition points.
Preclinical Evaluation: From Compound to Candidate
Once a library of derivatives is synthesized, a systematic evaluation is required to identify promising lead compounds. This involves a tiered approach, starting with broad in vitro screening and progressing to more complex in vivo models for the most potent candidates.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the synthesized quinoxaline derivatives.[17]
-
Rationale: The MTT assay is a colorimetric, robust, and high-throughput method for assessing cell viability.[18] It allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.
-
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.[19]
-
Remove the old medium and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Analysis of Apoptosis Induction (Western Blot)
This protocol determines if the compound induces programmed cell death (apoptosis) by detecting the cleavage of key apoptotic proteins.
-
Rationale: A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. The cleavage of Caspase-3 is a critical execution step. Detecting an increase in cleaved Caspase-3 and a corresponding decrease in its pro-form via Western blot provides strong evidence of apoptosis induction.[20][21]
-
Materials:
-
Cancer cells and 6-well plates
-
Synthesized quinoxaline derivative
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivative at concentrations around its IC₅₀ for 24-48 hours.
-
Protein Extraction: Harvest cells and lyse them using RIPA buffer. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, 1:1000 dilution) overnight at 4°C. Causality: The primary antibody specifically binds to the target protein.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-Actin to ensure equal protein loading across lanes.[22]
-
Protocol 4: In Vivo Efficacy Assessment (Subcutaneous Xenograft Model)
This protocol evaluates the antitumor efficacy of a lead compound in a living organism.
-
Rationale: In vitro results do not always translate to in vivo efficacy. A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical step to assess a compound's ability to inhibit tumor growth in a complex biological system.[23][24]
-
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cell line (e.g., HCT-116, PC-3)
-
Matrigel (optional, to improve tumor take rate)
-
Lead quinoxaline compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
Calipers for tumor measurement
-
Standard animal care facilities and ethical approval
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mix) into the flank of each mouse.[25]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into groups (e.g., Vehicle Control, Positive Control like Doxorubicin, and one or more treatment groups with the quinoxaline compound).
-
Treatment: Administer the compound and controls via a determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 14 days).[25]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Data Presentation & Interpretation
Clear presentation of quantitative data is essential for comparing the potency of synthesized derivatives.
Table 1: Representative Cytotoxicity Data for Novel Quinoxaline Derivatives The following data are illustrative examples based on published results for similar compound classes.
| Compound ID | Target Cancer Cell Line | Cancer Type | IC₅₀ (µM)[12][17][20][21][26][27] |
| QXD-001 | A549 | Non-Small Cell Lung | 9.32 |
| QXD-001 | PC-3 | Prostate | 4.11 |
| QXD-002 | HCT-116 | Colon | 7.8 |
| QXD-002 | HepG2 | Liver | 9.8 |
| QXD-003 | PC-3 | Prostate | 2.11 |
| QXD-003 | A549 | Non-Small Cell Lung | 11.98 |
| Doxorubicin | PC-3 | Prostate | ~0.5 |
Interpretation: In this example dataset, QXD-003 shows the highest potency against prostate cancer cells (PC-3), with an IC₅₀ of 2.11 µM. This would make it a priority candidate for follow-up studies, such as the Western blot analysis for apoptosis and subsequent in vivo xenograft models.
Conclusion & Future Perspectives
This compound is a quintessential enabling tool for cancer drug discovery. Its value is realized through its synthetic versatility, empowering researchers to rapidly generate and test novel chemical entities based on the privileged quinoxaline scaffold. The protocols outlined in this guide provide a validated framework for a discovery campaign, from initial synthesis to preclinical proof-of-concept.
Future applications could involve using this building block to construct more complex therapeutic modalities. For instance, it could be incorporated into the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation, or used as a linker component for creating novel Antibody-Drug Conjugates (ADCs), further expanding the reach and sophistication of quinoxaline-based cancer therapies.
References
- 1. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. parchem.com [parchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. rjptonline.org [rjptonline.org]
- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 22. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preparation of Monoamine Oxidase (MAO) Inhibitors from Quinoxaline Boronic Esters: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and evaluation of monoamine oxidase (MAO) inhibitors based on the quinoxaline scaffold, with a particular focus on the utility of quinoxaline boronic esters as key synthetic intermediates. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for experimental design and execution.
Introduction: The Therapeutic Potential of Quinoxaline-Based MAO Inhibitors
Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[1][2][3][] Inhibition of MAO activity leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be responsible for the therapeutic effects of MAO inhibitors (MAOIs).[3]
The quinoxaline ring system, a nitrogen-containing heterocyclic scaffold, has emerged as a promising pharmacophore in the design of novel MAOIs.[5][6][7] Quinoxaline derivatives have demonstrated potent and selective inhibitory activity against both MAO-A and MAO-B, making them attractive candidates for further drug development.[8][9][10][11]
Boronic esters have become indispensable tools in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[12][13][14][15][16] Their stability, ease of handling, and reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, make them ideal for the functionalization of heterocyclic scaffolds like quinoxaline.[12][13][14] This guide will explore the strategic use of quinoxaline boronic esters in the synthesis of diverse libraries of potential MAOIs.
Synthetic Strategy: Leveraging Quinoxaline Boronic Esters
The general synthetic approach involves the preparation of a quinoxaline core, followed by its conversion to a boronic ester. This versatile intermediate can then be subjected to a variety of cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The overall synthetic workflow can be visualized as a three-stage process:
Caption: General workflow for the synthesis of quinoxaline-based MAO inhibitors.
Experimental Protocols
Protocol 1: Synthesis of the Quinoxaline Core
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common and effective method for constructing the quinoxaline ring system.[6][17]
Materials:
-
Substituted o-phenylenediamine
-
1,2-dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired quinoxaline derivative.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, MS).
Protocol 2: Synthesis of Quinoxaline Boronic Ester
This protocol describes the palladium-catalyzed borylation of a halogenated quinoxaline to form the corresponding pinacol boronic ester.
Materials:
-
Halogenated quinoxaline (e.g., 2-bromo-3-phenylquinoxaline)
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated quinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl2 (0.03 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-90 °C for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the quinoxaline boronic ester.
-
Confirm the structure and purity of the product by NMR and MS analysis.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Library Synthesis
The quinoxaline boronic ester serves as a versatile building block for the synthesis of a library of potential MAO inhibitors through Suzuki-Miyaura cross-coupling with various aryl or heteroaryl halides.[18]
Materials:
-
Quinoxaline boronic ester
-
Aryl or heteroaryl halide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
2M aqueous sodium carbonate solution
-
Toluene and ethanol
Procedure:
-
In a round-bottom flask, dissolve the quinoxaline boronic ester (1.0 eq) and the aryl or heteroaryl halide (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add the 2M aqueous sodium carbonate solution (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.
-
Reflux the mixture for 6-10 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final quinoxaline derivative.
-
Characterize the final compound by NMR, MS, and elemental analysis.
In Vitro Evaluation of MAO Inhibitory Activity
The synthesized quinoxaline derivatives should be evaluated for their ability to inhibit MAO-A and MAO-B. A common method is a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.[19][20][21]
MAO Activity Assay Protocol
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
A suitable fluorogenic probe (e.g., Amplex Red)
-
Test compounds (synthesized quinoxaline derivatives)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well microplate, add the assay buffer, HRP, the fluorogenic probe, and the MAO enzyme (MAO-A or MAO-B).
-
Add the test compounds or reference inhibitors to the appropriate wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time in a kinetic mode.[19][21]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compounds and reference inhibitors.
-
Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation
The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-B/MAO-A) |
| Compound 1 | Value | Value | Value |
| Compound 2 | Value | Value | Value |
| ... | ... | ... | ... |
| Clorgyline | Reference Value | Reference Value | Reference Value |
| Selegiline | Reference Value | Reference Value | Reference Value |
Mechanism of Inhibition Studies
To understand how the most potent compounds inhibit MAO, kinetic studies can be performed.
Lineweaver-Burk Plot Analysis
By measuring the initial reaction velocities at different substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be generated. The pattern of the lines will indicate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Caption: Workflow for determining the mechanism of MAO inhibition.
Conclusion and Future Directions
The strategic use of quinoxaline boronic esters provides an efficient and versatile platform for the synthesis of novel MAO inhibitors. The protocols outlined in this guide offer a robust framework for the design, synthesis, and evaluation of these promising therapeutic agents. Further optimization of the lead compounds through iterative rounds of synthesis and biological testing, guided by structure-activity relationship studies and molecular modeling, will be crucial in the development of next-generation MAOIs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies [research.chalmers.se]
- 9. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gup.ub.gu.se [gup.ub.gu.se]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. article.sapub.org [article.sapub.org]
- 18. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopioneer.com.tw [biopioneer.com.tw]
- 20. promega.com [promega.com]
- 21. abcam.cn [abcam.cn]
Application Notes & Protocols: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in High-Performance OLEDs
Introduction: The Strategic Role of Quinoxaline-Based Building Blocks in OLED Emitters
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility. The performance of an OLED is fundamentally dictated by the molecular architecture of the materials within its emissive layer (EML). Quinoxaline, a nitrogen-containing heterocyclic compound, has emerged as a critical electron-acceptor (A) unit in the design of advanced emitter materials.[1][2][3] Its inherent electron-deficient nature, high thermal stability, and tunable electronic properties make it an ideal core for creating materials that facilitate efficient charge transport and recombination.[1][4]
When functionalized with a boronic acid pinacol ester, as in 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline , the quinoxaline core is transformed into a versatile and powerful synthetic intermediate.[5] This specific functionalization primes the molecule for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction is a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon bonds.[6][7] For OLED material development, this enables the strategic attachment of various electron-donating (D) or other functional aryl groups to the quinoxaline acceptor, creating sophisticated D-A, D-A-D, or bipolar host architectures.[1][4][5]
This guide provides a detailed technical overview and actionable protocols for leveraging this key building block in the synthesis of novel quinoxaline-based materials and their subsequent integration into high-performance OLED devices.
Physicochemical Properties and Key Advantages
The utility of this compound stems from a combination of its structural components.
-
Quinoxaline Core : Provides a robust, electron-deficient scaffold that promotes electron transport.[2][3] Its aromatic nature contributes to high thermal stability, a critical requirement for long operational lifetimes in OLEDs.[4]
-
Boronic Ester Group : This functional group is the key to synthetic versatility. It is relatively stable to air and moisture compared to other organometallic reagents, yet highly reactive under specific catalytic conditions (e.g., Suzuki coupling), allowing for high-yield synthesis of complex molecules.[6][7][8]
-
Positional Isomerism : The substitution at the 6-position of the quinoxaline ring influences the electronic and photophysical properties of the final molecule, impacting factors like the HOMO-LUMO gap and emission color.[1]
| Property | Value / Description | Source |
| Molecular Formula | C14H17BN2O2 | PubChem[9] |
| Molecular Weight | 256.11 g/mol | PubChem[9] |
| Primary Application | Synthetic intermediate for OLED emitters and host materials. | [5] |
| Key Reaction | Suzuki-Miyaura Cross-Coupling. | [5][6] |
| Resulting Architectures | Donor-Acceptor (D-A), Bipolar Hosts, TADF Emitters. | [1][5][10] |
Core Application: Synthesis of a Donor-Acceptor (D-A) Emitter via Suzuki Coupling
The most prominent application of this quinoxaline boronic ester is the synthesis of novel emitter or host materials. The following protocol outlines a representative Suzuki-Miyaura coupling reaction to create a bipolar host material by linking the quinoxaline acceptor with a carbazole-based donor.[5]
Workflow for Emitter Synthesis
The overall process involves the palladium-catalyzed reaction between the boronic ester and an aryl halide (in this case, a brominated carbazole derivative) to form a new C-C bond, linking the donor and acceptor moieties.
Caption: Workflow for synthesizing a D-A material using Suzuki coupling.
Step-by-Step Synthesis Protocol
This protocol is adapted from a published procedure for synthesizing a quinoxaline-carbazole bipolar host material.[5]
Materials:
-
3-Bromo-9-phenyl-9H-carbazole (1.0 eq)
-
This compound (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01-0.05 eq)
-
Potassium Carbonate (K2CO3) (2.2 eq)
-
Tetrahydrofuran (THF), Anhydrous
-
Deionized Water
-
Nitrogen (N2) gas supply
-
Standard reflux glassware
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-Bromo-9-phenyl-9H-carbazole (1.0 eq), this compound (1.0 eq), and the palladium catalyst.
-
Scientist's Note: Ensuring all glassware is free of moisture is critical, as water can hydrolyze the boronic ester and affect catalyst activity. A nitrogen atmosphere prevents oxidation of the palladium(0) catalyst.
-
-
Solvent and Base Addition: Add anhydrous THF and a solution of K2CO3 dissolved in deionized water. The typical solvent ratio is around 3:1 THF to water.
-
Rationale: The reaction is biphasic. THF solubilizes the organic reagents, while the aqueous phase contains the inorganic base. The base is essential for the transmetalation step in the catalytic cycle.[7]
-
-
Degassing: Purge the reaction mixture with N2 gas for 15-20 minutes to remove any dissolved oxygen.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction. This is a critical step for achieving high yields.
-
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate or dichloromethane and transfer to a separatory funnel. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel. The specific eluent system will depend on the polarity of the final product but often consists of a hexane/ethyl acetate or hexane/dichloromethane gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Thermal properties should be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]
OLED Device Fabrication and Characterization
Once the novel quinoxaline-based material is synthesized and purified, it can be incorporated into a multi-layer OLED device via vacuum thermal evaporation.
General OLED Device Architecture
A typical device structure would involve depositing a series of organic and metallic layers onto a pre-cleaned Indium Tin Oxide (ITO) substrate.
Caption: Standard multi-layer architecture of an OLED device.
Device Fabrication Protocol
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before deposition to improve the work function and remove organic residues.
-
Vacuum Deposition: Place the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking vacuum.
-
Hole Transport Layer (HTL): e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): Co-evaporate the synthesized quinoxaline-based material (as a host) and a suitable phosphorescent or fluorescent dopant (e.g., an Iridium complex for red PhOLEDs) at a specific doping concentration (e.g., 3-20 wt%).[5][11]
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinoline)aluminum (Alq3).[12]
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).
-
Cathode: Aluminum (Al).
-
Scientist's Note: The thickness of each layer and the doping concentration in the EML are critical parameters that must be optimized to achieve balanced charge injection and transport, leading to high efficiency.
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-cured epoxy and a glass lid to prevent degradation from atmospheric oxygen and moisture.
Performance Characterization
The performance of the fabricated OLEDs should be evaluated to determine key metrics.
| Parameter | Description | Typical Measurement Instrument |
| Current Density-Voltage-Luminance (J-V-L) | Characterizes the turn-on voltage, operating voltage, and brightness of the device. | Source meter with a photodiode/spectrometer. |
| Electroluminescence (EL) Spectrum | Measures the emission color and calculates the CIE 1931 color coordinates. | Spectrometer (e.g., PR-655). |
| External Quantum Efficiency (EQE) | The ratio of photons emitted from the device to the number of electrons injected. | Calculated from J-V-L and EL data. |
| Power Efficiency | The amount of light output (in lm) per unit of electrical power input (in W). | Calculated from J-V-L and EL data. |
Devices using quinoxaline-based hosts have demonstrated high external quantum efficiencies, with values reaching over 15% for red phosphorescent OLEDs.[5]
Conclusion
This compound is a strategically vital building block for the synthesis of advanced organic semiconductor materials. Its utility lies in the powerful combination of the electron-accepting quinoxaline core and the synthetically versatile boronic ester functionality. Through well-established Suzuki-Miyaura coupling protocols, researchers can readily synthesize novel host and emitter materials with tailored electronic and photophysical properties. The subsequent integration of these materials into OLEDs has been shown to yield devices with excellent performance metrics, underscoring the importance of this intermediate in the ongoing development of next-generation organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Fabrication of highly efficient organic light-emitting diode based on dysprosium-incorporated tris-(8-hydroxyquinoline)aluminum | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Photocatalytic Activation of Quinoxaline Boronic Esters for C-C Coupling
Introduction: The Strategic Advantage of Photocatalytic C-C Coupling in Quinoxaline Drug Discovery
Quinoxaline derivatives form the structural core of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The functionalization of the quinoxaline scaffold is therefore a cornerstone of medicinal chemistry and drug development. Traditional cross-coupling methods, while powerful, often necessitate harsh reaction conditions that can be incompatible with complex molecular architectures. Visible-light photocatalysis has emerged as a transformative technology, enabling the formation of carbon-carbon bonds under exceptionally mild conditions.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the photocatalytic activation of quinoxaline boronic esters for C-C coupling. We will delve into the mechanistic underpinnings of this transformation, offering a rationale for experimental design choices, and present a robust, self-validating protocol for researchers in drug development. The methodologies described herein are designed to facilitate the synthesis of novel quinoxaline-based compounds with high efficiency and functional group tolerance.
Mechanistic Insights: The "Why" Behind the Protocol
The photocatalytic activation of boronic esters for C-C coupling hinges on the generation of a radical intermediate from a stable boronic ester precursor.[7][8] This process is particularly well-suited for late-stage functionalization in drug discovery due to its mild nature.
The Key Players and Their Roles:
-
Quinoxaline Boronic Ester: This is our substrate of interest. The boronic ester group serves as a latent radical source.
-
Photocatalyst (PC): This molecule absorbs visible light and becomes excited to a higher energy state, enabling it to participate in single-electron transfer (SET) processes. Both iridium-based complexes and organic dyes can be effective.[9][10]
-
Lewis Base (LB): This is a critical activator. Boronic esters are generally poor electron donors. A Lewis base coordinates to the empty p-orbital of the boron atom, forming a more electron-rich boronate complex.[8][11] This complex is significantly easier to oxidize.
-
Coupling Partner: This is the molecule that will be joined to the quinoxaline scaffold. For this protocol, we will focus on coupling with electron-deficient alkenes in a Giese-type addition.
-
Light Source: A simple blue LED light source is typically sufficient to excite the photocatalyst.
The general mechanism proceeds as follows: The Lewis base reversibly coordinates with the quinoxaline boronic ester to form a redox-active complex. Upon irradiation with visible light, the photocatalyst enters an excited state (PC*). This excited photocatalyst then oxidizes the boronate complex via a single-electron transfer, generating a quinoxaline-centered radical and the reduced form of the photocatalyst. The quinoxaline radical then adds to an electron-deficient alkene, forming a new C-C bond and a new radical intermediate. This intermediate is then reduced by the photocatalyst, regenerating its ground state and completing the catalytic cycle.
Caption: Photocatalytic cycle for C-C coupling of quinoxaline boronic esters.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the photocatalytic C-C coupling of a generic quinoxaline-2-boronic acid pinacol ester with an acrylate coupling partner.
Materials and Reagents:
-
Quinoxaline-2-boronic acid pinacol ester
-
Acrylate coupling partner (e.g., methyl acrylate)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst like 4CzIPN)
-
Lewis Base (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stir bars, and a visible light source (e.g., blue LED strip)
Reaction Setup Workflow:
Caption: General experimental workflow for photocatalytic C-C coupling.
Detailed Step-by-Step Protocol:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the quinoxaline-2-boronic acid pinacol ester (1.0 equiv), the photocatalyst (1-2 mol%), and the Lewis base (10-20 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M), followed by the acrylate coupling partner (1.5-2.0 equiv).
-
Degassing: Seal the vial with a septum and degas the reaction mixture by sparging with an inert gas (e.g., Argon) for 10-15 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation and Monitoring: Place the reaction vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), remove the light source and quench the reaction by opening the vial to air. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Self-Validating System and Controls:
To ensure the integrity of your results, the following control experiments should be performed:
-
No Light Control: Run the reaction under identical conditions but in the absence of light (e.g., wrap the vial in aluminum foil). This will confirm that the reaction is indeed light-dependent.
-
No Photocatalyst Control: Perform the reaction without the photocatalyst to verify its essential role in the transformation.
-
No Lewis Base Control: Omit the Lewis base to demonstrate its necessity for the activation of the boronic ester.
A successful set of controls will show no or negligible product formation in the absence of light, photocatalyst, or Lewis base.
Data Presentation and Optimization
The efficiency of the photocatalytic C-C coupling can be influenced by several parameters. A systematic optimization is recommended when applying this methodology to a new substrate.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Photocatalyst (mol%) | Lewis Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | fac-Ir(ppy)₃ (1) | DMAP (20) | DMF | 24 | 75 |
| 2 | fac-Ir(ppy)₃ (1) | Quinuclidin-3-ol (20) | DMF | 24 | 82 |
| 3 | 4CzIPN (2) | Quinuclidin-3-ol (20) | DMF | 24 | 78 |
| 4 | fac-Ir(ppy)₃ (1) | Quinuclidin-3-ol (20) | MeCN | 24 | 65 |
| 5 | fac-Ir(ppy)₃ (1) | Quinuclidin-3-ol (20) | DMF | 12 | 68 |
| 6 | fac-Ir(ppy)₃ (1) | Quinuclidin-3-ol (20) | DMF | 24 | 82 |
Yields are hypothetical and for illustrative purposes.
This table illustrates how varying the photocatalyst, Lewis base, and solvent can impact the reaction outcome. Such a systematic approach allows for the identification of the optimal conditions for a specific quinoxaline boronic ester and coupling partner.
Conclusion and Future Outlook
The photocatalytic activation of quinoxaline boronic esters represents a powerful and versatile strategy for the synthesis of novel C-C coupled products. The mild reaction conditions, broad functional group tolerance, and operational simplicity make this methodology highly attractive for applications in drug discovery and development. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently generate libraries of novel quinoxaline derivatives for biological screening. The continued development of new and more efficient photocatalysts will undoubtedly expand the scope and utility of this important transformation.[9][10]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The formation reaction of a carbon–carbon bond promoted by Eosin-Y under visible light - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC02169D [pubs.rsc.org]
- 10. Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
Application Note & Protocol: Streamlining the Synthesis of Biaryl Quinoxalines via a One-Pot Borylation and Suzuki Coupling Strategy
Introduction: The Significance of Quinoxalines and the Advantage of One-Pot Synthesis
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional organic materials.[1][2][3][4] Their prevalence in anticancer, antibacterial, and antiviral compounds underscores the continuous need for efficient and versatile synthetic methodologies to access novel analogues.[1] Traditional multi-step syntheses, while effective, often suffer from drawbacks such as lengthy purification of intermediates, reduced overall yields, and increased solvent waste.[5][6][7]
One-pot syntheses have emerged as a powerful strategy to overcome these limitations by allowing multiple reaction steps to occur in a single reaction vessel.[5][6][7][8][9] This approach, often referred to as a "telescoping" or "tandem" synthesis, significantly enhances reaction efficiency by minimizing manual operations, saving time, and reducing the environmental impact.[5][7][9] This application note details a robust, one-pot protocol for the synthesis of biaryl quinoxalines through a sequential Miyaura borylation and Suzuki-Miyaura coupling. This method offers a streamlined pathway to complex molecular architectures, a critical advantage in high-throughput screening and drug discovery pipelines.
Mechanism and Rationale: The Interplay of Two Catalytic Cycles
The elegance of this one-pot procedure lies in the seamless integration of two distinct yet compatible palladium-catalyzed cross-coupling reactions: the Miyaura borylation and the Suzuki-Miyaura coupling.[10][11] The overall transformation involves the in-situ generation of a quinoxaline-boronate ester intermediate, which then directly participates in the subsequent C-C bond formation with an aryl halide.
Miyaura Borylation: This reaction facilitates the synthesis of boronate esters from aryl halides using a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[12][13] The catalytic cycle, generally initiated with a Pd(0) species, involves:
-
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the quinoxaline halide.[14]
-
Transmetalation: The boron moiety is transferred from the diboron reagent to the palladium center.[12][14] A mild base, such as potassium acetate (KOAc), is crucial in this step to facilitate the transmetalation without promoting premature Suzuki coupling.[12]
-
Reductive Elimination: The desired quinoxaline-boronate ester is formed, regenerating the active Pd(0) catalyst.[14]
Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[15][16][17] The key steps in its catalytic cycle are:
-
Oxidative Addition: A Pd(0) catalyst reacts with the second aryl halide.[15][16][17][18]
-
Transmetalation: In the presence of a stronger base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the in-situ generated quinoxaline-boronate ester is transferred to the palladium(II) complex.[15][16][19] This base activation of the boron species is a key differentiator from the borylation step.[19]
-
Reductive Elimination: The final biaryl quinoxaline product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.[15][16]
The success of the one-pot procedure hinges on the careful selection of reagents and conditions that allow for the sequential and selective execution of both cycles within the same reaction vessel.[10][20]
Figure 1: Sequential catalytic cycles in the one-pot borylation/Suzuki coupling of quinoxalines.
Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a 2-aryl-3-(aryl')quinoxaline. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
-
Substrates:
-
2-Haloquinoxaline (e.g., 2-bromo-3-phenylquinoxaline) (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)
-
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Bases:
-
Potassium Acetate (KOAc) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
-
Solvent: Anhydrous 1,4-Dioxane
Step-by-Step Procedure
-
Reaction Setup (Borylation Step):
-
To a dry, argon-flushed microwave vial or round-bottom flask equipped with a magnetic stir bar, add the 2-haloquinoxaline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vessel and stir the mixture at 80-120 °C. Microwave irradiation can significantly reduce reaction times (e.g., 45 minutes at 120 °C).[10]
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting 2-haloquinoxaline.
-
-
Addition for Suzuki Coupling Step:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
Carefully open the vessel and add the aryl halide (1.1 equiv) and the second, stronger base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv). For some systems, the addition of a small amount of water may be beneficial.[21]
-
Reseal the vessel and continue heating at 100-120 °C for an additional 30 minutes to 24 hours, depending on the reactivity of the coupling partners.[10][21]
-
Monitor the formation of the final biaryl product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl quinoxaline.[21]
-
-
Characterization:
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Data and Expected Results
The efficiency of this one-pot protocol can be evaluated across a range of substituted quinoxalines and aryl halides. The following table provides representative data for the synthesis of various biaryl quinoxalines.
| Entry | 2-Haloquinoxaline (R¹) | Aryl Halide (R²) | Product | Yield (%) |
| 1 | 2-Bromo-3-phenylquinoxaline | 4-Bromotoluene | 2-(4-Methylphenyl)-3-phenylquinoxaline | 85 |
| 2 | 2-Bromo-3-phenylquinoxaline | 4-Bromoanisole | 2-(4-Methoxyphenyl)-3-phenylquinoxaline | 82 |
| 3 | 2-Chloro-3-methylquinoxaline | 3-Bromopyridine | 2-(Pyridin-3-yl)-3-methylquinoxaline | 75 |
| 4 | 2-Bromo-6,7-difluoroquinoxaline | Phenylboronic acid* | 2-Phenyl-6,7-difluoroquinoxaline | 90 |
| 5 | 2-Bromo-3-phenylquinoxaline | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)-3-phenylquinoxaline | 78 |
Note: In Entry 4, the protocol is adapted for a standard Suzuki coupling where the boronic acid is added directly in the second step, demonstrating the versatility of the initial borylation work-up.
Troubleshooting and Field-Proven Insights
-
Low Yield in Borylation Step:
-
Cause: Inefficient catalyst activation or moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle of catalyst or a pre-catalyst system. The choice of base is critical; KOAc is generally optimal for the borylation step as stronger bases can lead to unwanted side reactions.[12][14]
-
-
Formation of Homocoupled Byproducts:
-
Cause: Occurs during the Suzuki coupling step, especially with highly reactive aryl halides.
-
Solution: Lower the catalyst loading for the Suzuki step or use a ligand that disfavors homocoupling. Ensure the borylation step has gone to completion before adding the second aryl halide.
-
-
Proto-deborylation:
-
Cause: The boronate ester intermediate is cleaved by residual water or acidic protons before it can participate in the Suzuki coupling.
-
Solution: Minimize water content in the reaction until the Suzuki coupling step. Use a robust base like Cs₂CO₃ which can also act as a desiccant.
-
-
Catalyst Selection: While Pd(PPh₃)₄ is a reliable choice, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands (e.g., SPhos, XPhos) can offer improved reactivity for challenging substrates.[19][25][26]
Conclusion
The one-pot Miyaura borylation and Suzuki coupling protocol represents a significant advancement in the synthesis of complex quinoxaline derivatives. By eliminating the need for intermediate isolation, this method provides a rapid, efficient, and resource-conscious route to valuable biaryl scaffolds.[10][20][27] Its operational simplicity and broad substrate scope make it an invaluable tool for researchers in drug discovery and materials science, accelerating the development of novel functional molecules.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 6. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. medium.com [medium.com]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. heteroletters.org [heteroletters.org]
- 25. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Miyaura Borylation of Haloquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoxaline Borylation
The quinoxaline scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and marketed pharmaceuticals.[1][2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibition properties.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the quinoxaline core is of paramount importance in medicinal chemistry and drug discovery.
The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters.[4][5][6] These boronates are stable, versatile intermediates, most notably for their subsequent use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[7][8] The application of the Miyaura borylation to haloquinoxalines provides a direct and efficient route to quinoxaline boronic esters, opening avenues for the synthesis of diverse and complex quinoxaline-based molecules.
This guide provides a comprehensive overview of the reaction conditions for the Miyaura borylation of haloquinoxalines, delving into the mechanistic rationale behind the choice of reagents and reaction parameters. Detailed protocols are provided to enable researchers to confidently apply this methodology in their synthetic endeavors.
Mechanistic Insights: Understanding the Catalytic Cycle
The Miyaura borylation of a haloquinoxaline proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the haloquinoxaline (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).
-
Ligand Exchange/Transmetalation: The halide on the palladium complex is exchanged with a base, typically an acetate or phenoxide, forming an Ar-Pd-Base complex. This is followed by transmetalation with the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂), where a boryl group replaces the base on the palladium, generating an Ar-Pd-B(OR)₂ species. The base plays a critical role in activating the palladium complex for this step.[4][5]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to yield the desired quinoxaline boronic ester (Ar-B(OR)₂) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloquinoxaline [label="Haloquinoxaline (Ar-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxidativeAddition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_intermediate [label="Ar-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_exchange [label="Base\n(e.g., KOAc)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; LigandExchange [label="Ligand\nExchange", shape=plaintext, fontcolor="#202124"]; PdII_base_complex [label="Ar-Pd(II)-OAc", fillcolor="#F1F3F4", fontcolor="#202124"]; Diboron [label="B₂pin₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_boryl_complex [label="Ar-Pd(II)-Bpin", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Quinoxaline Boronic Ester\n(Ar-Bpin)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> PdII_intermediate [label=" + Ar-X", pos="1,1.5!"]; Haloquinoxaline -> OxidativeAddition [style=invis]; OxidativeAddition -> PdII_intermediate; PdII_intermediate -> PdII_base_complex [label=" + Base"]; Base_exchange -> LigandExchange [style=invis]; LigandExchange -> PdII_base_complex; PdII_base_complex -> PdII_boryl_complex [label=" + B₂pin₂"]; Diboron -> Transmetalation [style=invis]; Transmetalation -> PdII_boryl_complex; PdII_boryl_complex -> Product; Product -> ReductiveElimination [style=invis]; ReductiveElimination -> Pd0; PdII_boryl_complex -> Pd0 [label="Reductive Elimination"]; Pd0 -> OxidativeAddition [style=invis];
// Invisible edges for layout {rank=same; Pd0; Haloquinoxaline;} {rank=same; PdII_intermediate; Base_exchange;} {rank=same; PdII_base_complex; Diboron;} {rank=same; PdII_boryl_complex; Product;} } enddot Figure 1: Catalytic cycle of the Miyaura borylation.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of the Miyaura borylation of haloquinoxalines is highly dependent on the careful selection of several key reaction components.
| Component | Typical Reagents | Rationale and Considerations |
| Haloquinoxaline Substrate | 2-chloro-, 2-bromo-, or 2-iodoquinoxalines | The reactivity of the C-X bond follows the order I > Br > Cl. Chloroquinoxalines are often more challenging substrates and may require more active catalyst systems. The electronic nature of substituents on the quinoxaline ring can also influence reactivity. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | B₂pin₂ is the most common and versatile reagent, yielding stable pinacol esters.[5] B₂(OH)₄ is a more atom-economical and environmentally friendly alternative, directly producing boronic acids.[10][11] |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos) | The choice of catalyst and ligand is crucial. PdCl₂(dppf) is a robust and widely used catalyst for this transformation.[4][7] For less reactive haloquinoxalines (e.g., chlorides), more electron-rich and bulky phosphine ligands like XPhos can be beneficial.[12] |
| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh), Potassium 2-ethylhexanoate | A mild base is essential to avoid undesired side reactions, such as the Suzuki coupling of the newly formed boronic ester.[4][5] KOAc is the most commonly employed base.[5] Lipophilic bases like potassium 2-ethylhexanoate have been shown to improve reaction rates and allow for lower catalyst loadings.[10][12] |
| Solvent | Dioxane, Toluene, Dimethyl sulfoxide (DMSO), 2-Butanol | Polar aprotic solvents are generally preferred as they can increase the reaction yield.[4] The choice of solvent can also depend on the reaction temperature and the solubility of the reagents. |
Experimental Protocols
The following protocols provide a starting point for the Miyaura borylation of a generic haloquinoxaline. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Borylation of a Bromoquinoxaline
This protocol is adapted from standard Miyaura borylation conditions.[7][13]
Materials:
-
Bromoquinoxaline (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromoquinoxaline, B₂pin₂, KOAc, and PdCl₂(dppf).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoxaline boronic ester.
Protocol 2: Microwave-Assisted Borylation for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times.[7]
Materials:
-
Haloquinoxaline (0.5 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (0.6 mmol, 1.2 equiv)
-
Potassium acetate (KOAc) (1.5 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)
-
Anhydrous 1,4-dioxane (3 mL)
Procedure:
-
In a microwave vial, combine the haloquinoxaline, B₂pin₂, KOAc, and Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Prep [label="Reagent Preparation\n(Haloquinoxaline, B₂pin₂, Base, Catalyst)"]; Reaction_Setup [label="Reaction Setup\n(Inert atmosphere, add solvent)"]; Heating [label="Heating\n(Conventional or Microwave)"]; Monitoring [label="Reaction Monitoring\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup\n(Extraction, Washing)"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="Pure Quinoxaline Boronic Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagent_Prep; Reagent_Prep -> Reaction_Setup; Reaction_Setup -> Heating; Heating -> Monitoring; Monitoring -> Heating [label="Incomplete", style=dashed]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; } enddot Figure 2: General experimental workflow for Miyaura borylation.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction gives low yields, consider increasing the reaction temperature, changing the solvent, or using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand). For chloroquinoxalines, higher catalyst loadings and longer reaction times may be necessary.
-
Side Reactions: The formation of homocoupled byproducts or Suzuki-Miyaura coupling products can occur, especially with stronger bases or at higher temperatures. Using a mild base like KOAc is crucial to minimize these side reactions.[5]
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the deactivation of the palladium catalyst. Ensure all glassware is thoroughly dried and the reaction is set up under a blanket of argon or nitrogen.
-
Purity of Reagents: The purity of the haloquinoxaline, diboron reagent, and solvent can significantly impact the reaction outcome. Use high-purity, anhydrous reagents and solvents for best results.
Conclusion
The Miyaura borylation of haloquinoxalines is a robust and highly valuable transformation for the synthesis of quinoxaline boronic esters. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access these versatile intermediates, which are key building blocks in the development of novel therapeutics and functional materials. The protocols provided herein serve as a solid foundation for the successful implementation of this powerful synthetic method.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 9. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 10. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Functionalization of the Quoxaline Core for Drug Discovery: Application Notes and Protocols
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline motif, a fused heterocycle comprising a benzene and a pyrazine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric landscape, making it an exceptional scaffold for interacting with a multitude of biological targets.[3] This has led to the development of quinoxaline derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]
The true potential of the quinoxaline core in drug discovery is unlocked through its functionalization—the strategic introduction of various substituents at different positions of the bicyclic system. These modifications allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile, including target affinity and selectivity.[7] This guide provides an in-depth exploration of key synthetic strategies for the functionalization of the quinoxaline core, complete with detailed protocols, mechanistic insights, and data-driven examples to empower researchers in their quest for novel therapeutics.
I. Foundational Synthesis: The Classical Approach to the Quinoxaline Core
The most traditional and enduring method for constructing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This reaction is valued for its simplicity, generally high yields, and the ability to introduce initial diversity at the 2- and 3-positions of the quinoxaline ring.
Causality of Experimental Choices:
The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates one of the carbonyl groups, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.[8] The choice of solvent is often a protic one, like ethanol, which can facilitate proton transfer and solubilize the reactants.[8][10] For less reactive dicarbonyl compounds, microwave irradiation can be employed to significantly reduce reaction times and improve yields.[9]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a classic example of this foundational reaction.[8][10]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine and benzil in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as pale yellow crystals.
Expected Yield: >90%
Characterization: The final product should be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11]
II. Modern Functionalization Strategies: Expanding Chemical Space
While the classical condensation provides access to 2,3-disubstituted quinoxalines, modern synthetic methodologies have opened up avenues for the direct functionalization of the quinoxaline core, including its benzene ring, allowing for the creation of more complex and diverse molecular architectures.
A. Palladium-Catalyzed C-H Bond Functionalization: A Paradigm of Efficiency
Direct C-H bond activation has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to molecular diversification.[1][12] Palladium-catalyzed C-H functionalization of quinoxalines allows for the direct introduction of aryl, alkyl, and other functional groups onto the quinoxaline scaffold without the need for pre-functionalized starting materials like halo- or organometallic quinoxalines.[5][13]
These reactions often utilize a directing group, which can be an external ligand or, in some cases, the quinoxaline nitrogen itself, to guide the palladium catalyst to a specific C-H bond, ensuring high regioselectivity.[5] The choice of oxidant is crucial for regenerating the active Pd(II) catalyst in the catalytic cycle. The base plays a key role in the C-H activation step.
This protocol describes the ortho-arylation of a 2-arylquinoxaline, where the quinoxaline moiety itself acts as a directing group.[5]
Materials:
-
2-Arylquinoxaline (0.5 mmol)
-
Aryl bromide (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium acetate (KOAc, 2.0 equiv.)
-
Dimethylacetamide (DMA), 2 mL
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the 2-arylquinoxaline, aryl bromide, Pd(OAc)₂, and KOAc.
-
Add DMA as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[14] This reaction is highly valuable for the functionalization of halo-quinoxalines, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Ligands such as phosphines are used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[15] The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[14]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloroquinoxaline with a boronic acid.[15]
Materials:
-
6-Chloroquinoxaline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine 6-chloroquinoxaline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
C. Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are a powerful tool for generating molecular diversity and complexity in an efficient manner.[16] Several MCRs have been developed for the synthesis of highly functionalized quinoxalines.
The success of an MCR often depends on the careful selection of reactants that can undergo a cascade of reactions in a controlled sequence. The catalyst, which can be a metal or an organocatalyst, plays a crucial role in orchestrating this cascade.[16]
This protocol describes a metal-free, H₂O₂-mediated three-component reaction of quinoxalin-2(1H)-ones, DMSO, and styrene.[16]
Materials:
-
Quinoxalin-2(1H)-one (0.5 mmol)
-
Styrene (1.5 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 equiv.)
Procedure:
-
In a sealed tube, dissolve the quinoxalin-2(1H)-one in DMSO.
-
Add styrene and then carefully add the hydrogen peroxide solution.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
III. Data Presentation: A Comparative Overview of Functionalization Methods
The following table summarizes representative examples and conditions for the discussed functionalization strategies, highlighting the versatility of these methods.
| Functionalization Strategy | Starting Material | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |
| Classical Condensation | o-Phenylenediamine, Benzil | Acetic acid (cat.), Ethanol | Reflux, 2-4 h | 2,3-Diphenylquinoxaline | >90 | [8][10] |
| Pd-Catalyzed C-H Arylation | 2-Phenylquinoxaline, Bromobenzene | Pd(OAc)₂, KOAc | DMA, 150 °C, 12 h | 2-(2'-Phenylphenyl)quinoxaline | ~85 | [5] |
| Suzuki-Miyaura Coupling | 6-Chloroquinoxaline, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C, 6-12 h | 6-Phenylquinoxaline | ~90 | [15] |
| Multicomponent Reaction | Quinoxalin-2(1H)-one, Styrene, DMSO | H₂O₂ | 100 °C, 12 h | 3-(2-Phenylethyl)quinoxalin-2(1H)-one | ~75 | [16] |
| Visible-Light Photoredox Catalysis | Quinoxalin-2(1H)-one, Styrene, Aryl Thianthrenium Salt | Purple LED | Room Temp., 24 h | 3-(1,2-Diaryl)ethylquinoxalin-2(1H)-one | ~70 | [3] |
IV. Visualization of Key Processes
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the fundamental workflows and mechanisms.
References
- 1. Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Quinoxaline Boronic Esters
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoxaline boronic esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the unique challenges posed by these electron-deficient heterocyclic reagents.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the coupling of quinoxaline boronic esters.
Q1: My Suzuki coupling reaction has failed or shows very low conversion. What are the first things I should check?
A1: When a Suzuki coupling reaction fails to proceed, a systematic check of the foundational parameters is the most effective troubleshooting approach. Low to no yield is often traced back to one of four key areas:
-
Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle to begin.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ. Ensure your catalyst and ligands are from a reliable source and have been stored correctly to prevent degradation. For difficult couplings, consider using a pre-formed, air-stable Pd(0) catalyst or a more robust palladacycle precatalyst.[2][3]
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of your boronic ester.[2][4] It is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction time.[1][2]
-
Reagent Purity and Stability: Verify the purity of your quinoxaline boronic ester and the coupling partner. Boronic esters, particularly heteroaromatic ones, can degrade over time or during the reaction via protodeboronation.[2][5]
-
Base and Solvent Choice: The base is not just a spectator; it is essential for activating the boronic ester to form the more nucleophilic boronate species required for transmetalation.[1][6] The base's strength, solubility, and compatibility with your substrates are critical. Ensure the base is finely powdered for maximum surface area, and if running anhydrous reactions, ensure it is thoroughly dried.[2]
Q2: I'm observing significant protodeboronation of my quinoxaline boronic ester. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a prevalent challenge with electron-deficient heteroaromatic boronic acids and esters like those of quinoxaline.[5][7] This occurs when a proton source cleaves the carbon-boron bond. Here are several effective strategies to mitigate it:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] Switching from strong bases like K₃PO₄ or Cs₂CO₃ to a milder base such as K₂CO₃ or KF can often suppress this side reaction without overly compromising the reaction rate.[1][2]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to strictly anhydrous conditions can be highly effective.[2] This involves using dry solvents and oven-dried glassware.
-
Use a More Stable Boron Reagent: If protodeboronation remains problematic, convert the boronic ester into a more robust derivative. Organotrifluoroborates (prepared by treating the boronic acid/ester with KHF₂) or diethanolamine esters are significantly more stable and can be used in "slow release" strategies that maintain a low concentration of the active boronic acid throughout the reaction.[2][5][8]
-
Optimize Reaction Temperature and Time: Higher temperatures can increase the rate of protodeboronation.[1] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic ester to harsh conditions. Sometimes, a faster catalyst that allows for lower temperatures or shorter reaction times can be beneficial.[9]
Q3: What are the best general starting conditions for coupling a quinoxaline boronic ester with an aryl halide?
A3: While every substrate pairing is unique, a reliable set of starting conditions provides a strong foundation for optimization. For coupling a quinoxaline boronic ester with an aryl bromide or iodide, the following conditions are recommended as a robust starting point.
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | The limiting reagent. |
| Quinoxaline Boronic Ester | 1.2 - 1.5 equiv | A slight excess helps drive the reaction to completion and compensates for potential decomposition.[1] |
| Palladium Precatalyst | PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) | Well-established, versatile, and commercially available catalysts suitable for a range of substrates.[10][11] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ is a stronger base often effective for challenging couplings, while K₂CO₃ is a good, milder alternative.[1][11] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | A polar, aprotic solvent with a small amount of water often improves base solubility and facilitates the catalytic cycle.[1][12] |
| Temperature | 80 - 110 °C | Sufficient to overcome activation barriers for most substrates without causing excessive decomposition.[1] |
Q4: I'm seeing significant homocoupling of my boronic ester, resulting in a biquinoxaline impurity. What causes this?
A4: The formation of a biquinoxaline impurity arises from the homocoupling of your quinoxaline boronic ester. This side reaction is typically promoted by the presence of oxygen in the reaction mixture.[2] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic ester.
Solutions:
-
Rigorous Degassing: This is the most critical preventative measure. Ensure your solvent is thoroughly degassed before use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][10]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire process, from reagent addition to heating and cooling.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling without interfering with the main cross-coupling cycle.[4]
In-Depth Troubleshooting Guide
Problem: Persistently Low Yields & Complex Reaction Mixtures
Even after addressing the basics, you may face stubbornly low yields. This often points to a mismatch between the electronic or steric properties of your coupling partners and the chosen catalytic system.
Q5: My aryl halide is electron-rich and sterically hindered. How do I improve the oxidative addition step?
A5: Oxidative addition is the rate-determining step for many Suzuki couplings and is particularly challenging for electron-rich or sterically hindered aryl halides.[3][13] The Pd(0) catalyst must insert into the carbon-halogen bond, a process that is disfavored if the carbon center is shielded or has high electron density.
Optimization Strategies:
-
Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be effective. The solution is to use specialized biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][2] These ligands are both sterically bulky and highly electron-donating, which promotes the oxidative addition step and stabilizes the resulting Pd(II) complex.
-
Use a More Reactive Halide: If possible, switch the leaving group on your electrophile. The reactivity order is I > Br > OTf >> Cl.[3] Using an aryl iodide instead of a bromide or chloride can dramatically accelerate the oxidative addition.
Q6: My reaction stalls, and I suspect catalyst deactivation. What can I do?
A6: Catalyst deactivation can occur through several pathways, including the formation of inactive palladium black or off-cycle complexes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Problem: Purification Challenges
Quinoxaline derivatives can present unique purification challenges due to their polarity and potential for interaction with silica gel.
Q7: My product is streaking on the TLC plate and giving poor recovery from my silica gel column. What's happening?
A7: The nitrogen atoms in the quinoxaline ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to streaking, irreversible adsorption, and low recovery.[16]
Solutions:
-
Deactivate the Silica Gel: Before running your column, flush it with the starting eluent containing a small amount of a basic modifier, typically 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica.[16]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different stationary phase. Alumina (neutral or basic) is a common alternative. For highly polar compounds, reverse-phase (C18) chromatography may be a better choice.[16]
-
Crystallization: If the product is a solid, recrystallization is often the best method to achieve high purity and avoid chromatography issues altogether. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions.
Key Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling with a Quinoxaline Boronic Ester
This protocol provides a reliable starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the quinoxaline boronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.[1]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe. Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst.[17] Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[16][17]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Heteroaryl Boronic Esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic esters. The unique electronic properties and stability of heteroaryl systems often introduce specific challenges not encountered with simple aryl boronic acids. This resource provides in-depth, mechanistically grounded troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a low yield of the desired heteroaryl product, and I'm observing a significant amount of the corresponding unsubstituted heteroarene. What is the likely cause and how can I fix it?
A1: This is a classic symptom of protodeboronation, the most common and problematic side reaction in this class of couplings. [1][2]
The Mechanism of Protodeboronation: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This process is often accelerated by the presence of water and a base.[2][3] Heteroaryl boronic acids, and by extension their esters (which can hydrolyze in situ), are particularly susceptible. The propensity for this side reaction is highly dependent on the specific heterocycle and the reaction pH.[1] For instance, basic heteroaromatic boronic acids, such as those derived from 2-pyridine, can form zwitterionic species under neutral pH conditions that readily undergo unimolecular C-B bond fragmentation.[1]
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Mitigation Strategies:
| Strategy | Rationale & Causality | Recommended Protocol |
| 1. Implement Anhydrous Conditions | Water is a primary proton source for protodeboronation. Rigorously excluding it can significantly suppress this side reaction.[4] | 1. Dry solvents using standard techniques (e.g., distillation over a drying agent or passing through activated alumina).2. Use oven-dried glassware.3. Run the reaction under an inert atmosphere (Argon or Nitrogen).[5] |
| 2. Optimize the Base | The base is critical for activating the boronic ester for transmetalation but can also promote protodeboronation. Weaker bases or those with lower solubility can sometimes provide a better balance. | Screen a panel of bases. For instance, if a strong base like K₃PO₄ is causing issues, consider CsF or K₂CO₃.[6][7] The use of a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) has also proven effective.[4] |
| 3. Use More Stable Boron Reagents | Boronic esters are generally more stable than their corresponding acids.[3] However, some esters are more robust than others. | If using a pinacol ester (Bpin), consider switching to a neopentyl glycol ester, which can exhibit different stability and reactivity profiles.[4][8] Potassium heteroaryltrifluoroborates are another excellent, highly stable alternative.[9] |
| 4. Employ Additives | Lewis acids, such as copper(I) salts, can coordinate to Lewis-basic heterocyles, attenuating pathways that lead to protodeboronation.[4] | The addition of trimethyl borate can serve multiple beneficial roles, including buffering the base and mitigating catalyst poisoning by the heteroaryl substrate.[4] |
Q2: My reaction is clean, but very slow or stalls completely. What factors could be inhibiting the catalytic cycle?
A2: Slow or stalled reactions with heteroaryl substrates often point to catalyst inhibition or a slow transmetalation step.
Mechanistic Considerations: The Lewis basic nature of many heteroatoms (especially nitrogen) can be problematic. They can coordinate to the palladium center, leading to catalyst deactivation or inhibition of crucial steps in the catalytic cycle.[2][4] This is particularly well-documented for N-rich heterocycles like pyrazoles and indazoles.[10][11][12] Additionally, the electronic nature of the heteroaryl ring affects the rate of transmetalation; electron-deficient heterocycles can be slow to transmetalate.
Caption: Diagnostic workflow for slow or stalled reactions.
Troubleshooting Strategies:
| Strategy | Rationale & Causality | Recommended Actions |
| 1. Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the reductive elimination step and sterically discourage heteroatom coordination to the palladium center.[6] | If using a standard ligand like PPh₃, switch to a more specialized ligand. A screen of several Buchwald-type ligands is often a good starting point.[13] |
| 2. Choice of Palladium Pre-catalyst | Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for stability and efficient generation of the active Pd(0) species, which can be critical for challenging substrates.[4][5] | Instead of generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst like XPhos Pd G3.[5] |
| 3. Re-evaluate the Boronic Ester | Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, and the rate is highly dependent on the ester's structure.[4][14][15] | The choice of the diol used to form the ester (e.g., pinacol, neopentyl glycol, catechol) can significantly alter the electronic properties and, consequently, the rate of transmetalation.[14][16] Experimenting with different ester forms of your heteroaryl substrate may accelerate the reaction. |
Q3: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic ester. What is this, and how can I prevent it?
A3: You are observing homocoupling of your boronic ester, a common side reaction often mediated by oxygen or excess Pd(II). [17][18]
The Mechanism of Homocoupling: There are two primary pathways for this unwanted dimerization:
-
Oxygen-Mediated: This is the most common route. The active Pd(0) catalyst can react with dissolved oxygen to form a palladium peroxo complex.[19][20][21] This complex can then react with two molecules of the boronic acid/ester to produce the homocoupled product and regenerate a Pd(II) species.[19][20][21][22] This pathway is a significant issue in reactions not performed under strictly oxygen-free conditions.[19][21]
-
Pd(II)-Mediated: If a Pd(II) pre-catalyst (like Pd(OAc)₂) is used, it can directly react with the boronic ester before the main catalytic cycle is established, leading to homocoupling.[18][23]
Strategies to Minimize Homocoupling:
| Strategy | Rationale & Causality | Recommended Protocol |
| 1. Rigorous Degassing | The primary cause is often the presence of oxygen.[19][20][21] Removing dissolved oxygen from the solvent and reaction headspace is the most effective preventative measure. | Degas the reaction solvent thoroughly before use. A common and effective method is the "freeze-pump-thaw" technique (3 cycles). Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.[23] |
| 2. Use of a Pd(0) Source or Pre-catalyst | Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst that rapidly generates Pd(0) can minimize the amount of free Pd(II) available for the direct homocoupling pathway at the start of the reaction.[18] | Switch from a Pd(II) salt like Pd(OAc)₂ to a Pd(0) source or a Buchwald pre-catalyst. |
| 3. Addition of a Reducing Agent | A mild reducing agent can help maintain a low concentration of Pd(II) species without interfering with the main catalytic cycle. | The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[23] |
Step-by-Step Experimental Protocol: General Procedure for Minimizing Side Reactions in Heteroaryl Suzuki Couplings
This protocol incorporates best practices to mitigate the common side reactions discussed above.
1. Reagent and Glassware Preparation:
-
Place a magnetic stir bar in a reaction vial or flask and oven-dry the glassware overnight at >120 °C. Allow to cool under vacuum or in a desiccator.
-
Use a high-purity, anhydrous solvent. If not from a freshly opened bottle, ensure it is properly dried and degassed using three freeze-pump-thaw cycles.
2. Reaction Assembly:
-
To the dried reaction vessel, add the heteroaryl boronic ester (1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and a finely powdered, anhydrous base (e.g., K₃PO₄ or TMSOK, 2.0-3.0 equivalents).[4][5]
-
Seal the vessel with a septum cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
3. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.[5]
-
Add the degassed solvent via syringe to achieve a typical concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[5]
4. Reaction Execution and Monitoring:
-
Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[5]
-
Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.
5. Workup and Purification:
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.[5]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Miyaura Borylation of Nitrogen-Containing Heterocycles
Welcome to the technical support center for the Miyaura borylation of nitrogen-containing heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often sensitive transformation. Nitrogen-containing heterocycles are cornerstone motifs in pharmaceuticals and functional materials, but their successful borylation requires a nuanced understanding of the underlying chemistry.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural lists to explain the causality behind common failures and provides field-proven solutions grounded in mechanistic principles.
Section 1: Understanding the Core Challenge - The "Nitrogen Problem"
Before diving into specific issues, it's crucial to understand why N-heterocycles are particularly challenging substrates for palladium-catalyzed cross-coupling reactions.
Q: Why do my Miyaura borylation reactions work for simple aryl halides but fail or give low yields with pyridines, pyrazoles, or indazoles?
A: The primary issue is the Lewis basicity of the nitrogen atoms in your heterocycle. These nitrogen atoms can act as ligands for the palladium catalyst. This coordination can lead to several problems:
-
Catalyst Inhibition: The heterocycle can coordinate strongly to the palladium center, effectively "poisoning" the catalyst by blocking the sites needed for the catalytic cycle to proceed.[1][2] This is particularly problematic with substrates like 2-halopyridines, where the nitrogen can form a stable, inactive dimeric palladium species after oxidative addition.[3][4]
-
Altering Ligand Properties: Coordination of the heterocycle can change the electronic and steric properties of the active catalyst, hindering key steps like oxidative addition or reductive elimination.
-
Substrate and Product Inhibition: Both the starting material and the borylated product can inhibit the catalyst, leading to reactions that start but fail to reach completion.[1]
The diagram below illustrates how a nitrogen-containing heterocycle can intercept and deactivate the active Pd(0) catalyst, preventing it from entering the desired catalytic cycle.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Protodeboronation of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation, specifically focusing on the versatile but sensitive building block, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. Our goal is to equip you with the foundational knowledge and practical strategies to minimize this undesired side reaction, thereby enhancing the yield and purity of your target compounds.
Understanding the Mechanism of Protodeboronation
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is a frequently encountered side reaction in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which utilize boronic acids or their esters.[1] The propensity of a given organoboron compound to undergo protodeboronation is highly dependent on various factors, including the reaction conditions and the nature of the organic substituent attached to the boron atom.[1]
For heteroaromatic boronic esters like this compound, the presence of basic nitrogen atoms in the quinoxaline ring system can introduce complex pH-dependent behaviors that influence the rate of protodeboronation.[1][2] The reaction can be catalyzed by both acids and bases.[1][3]
-
Base-Catalyzed Protodeboronation: In the presence of a base, the boronic ester can be hydrolyzed to the corresponding boronic acid, which then forms a boronate species. This boronate is more susceptible to protonolysis by a proton source, such as water, leading to the protodeboronated product.[1][3] For some heteroaromatic systems, high pH can significantly accelerate this process.[4][5]
-
Acid-Catalyzed Protodeboronation: Acidic conditions can also promote the cleavage of the C-B bond.[1][6] The mechanism can involve the protonation of the quinoxaline nitrogen, which can influence the electronic properties of the aromatic ring and facilitate the departure of the boronic ester group.
The stability of the boronic ester itself is a critical factor. Pinacol esters, such as the one in the title compound, are generally more stable than the corresponding boronic acids, which helps to mitigate protodeboronation.[7] However, they are not immune, and understanding the reaction environment is key to preventing this undesired pathway.
Caption: General mechanisms of protodeboronation for aryl boronic esters.
Troubleshooting Guide: Common Causes and Solutions
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low yield of the desired cross-coupled product and significant formation of quinoxaline.
-
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound, but I am observing a large amount of the protodeboronated byproduct, quinoxaline. What are the likely causes and how can I fix this?
-
Answer: The formation of quinoxaline is a classic sign of protodeboronation. Several factors could be contributing to this issue:
-
Inappropriate Base: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can create a highly basic environment that accelerates the hydrolysis of the pinacol ester to the less stable boronic acid, which is more prone to protodeboronation.[8]
-
High Reaction Temperature: Elevated temperatures can significantly increase the rate of protodeboronation.[5][10]
-
Solution: Lower the reaction temperature. If your catalyst system is sufficiently active, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C) without significantly compromising the rate of the desired coupling reaction.[11]
-
-
Excess Water in the Reaction Mixture: While a small amount of water is often necessary for the Suzuki-Miyaura coupling to proceed, an excess can serve as a proton source and drive the protodeboronation reaction.[5][10]
-
Inefficient Catalyst System: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction has more time to occur.
-
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, Cs₂CO₃)[5][9] | Reduces the rate of hydrolysis to the more labile boronic acid. |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C)[11] | Decreases the rate of the undesired protodeboronation side reaction.[5] |
| Solvent | High water content | Anhydrous or minimal water content[5] | Minimizes the availability of a proton source for protodeboronation. |
| Catalyst | Inefficient catalyst system | Highly active catalyst (e.g., with bulky, electron-rich ligands)[5] | Increases the rate of the desired reaction to outcompete protodeboronation. |
Issue 2: Inconsistent results between batches.
-
Question: I am getting variable yields and different levels of protodeboronation in what should be identical experiments. What could be causing this inconsistency?
-
Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality.
-
Variability in Reagent Quality: The purity and stability of this compound can vary between batches. It is susceptible to slow decomposition upon storage, especially if exposed to moisture and air.
-
Solution: Ensure the use of high-purity reagents. Store the boronic ester under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent degradation.[5] It is good practice to test a small scale reaction with a new batch of reagent to confirm its reactivity.
-
-
Inefficient Mixing: In biphasic reaction systems, poor mixing can lead to localized pH changes, which can affect the rate of both the desired reaction and protodeboronation.[8]
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. For highly viscous mixtures, mechanical stirring may be more effective than magnetic stirring.
-
-
Reaction Vessel Surface: The surface of a glass reaction vessel can sometimes influence the reaction, potentially accelerating the hydrolysis of the boronic ester.[8]
-
Solution: While less common for this specific issue, if you suspect surface effects, consider using PTFE (Teflon) reaction vessels.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the "slow-release" strategy and can it help prevent protodeboronation of my quinoxaline boronic ester?
-
A1: The "slow-release" strategy is an effective technique to minimize protodeboronation, especially for unstable boronic acids.[12][13] It involves using a more stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which slowly hydrolyzes under the reaction conditions to release the active boronic acid.[14] This keeps the instantaneous concentration of the unstable boronic acid low, thereby suppressing side reactions like protodeboronation.[12][13][14] While this compound is a pinacol ester and already offers some stability, converting it to a MIDA boronate could provide even greater protection in particularly challenging coupling reactions.[11]
-
-
Q2: How can I effectively purify my final product from the protodeboronated quinoxaline?
-
A2: Purification can sometimes be challenging due to similar polarities of the desired product and the quinoxaline byproduct.
-
Flash Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial for achieving good separation. Sometimes, using a silica gel that has been treated with a small amount of a neutral or slightly acidic modifier can improve separation.[15] For boronic esters, chromatography on boric acid-impregnated silica gel has been shown to reduce over-adsorption and improve recovery.[16]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities.[15] Experiment with different solvent systems to find one that selectively crystallizes your product.
-
Acid-Base Extraction: Since quinoxaline is a basic molecule, it may be possible to perform an acid wash to selectively remove it into an aqueous layer, depending on the nature of your desired product. However, this should be done with caution as acidic conditions can also promote protodeboronation of any remaining starting material.
-
-
-
Q3: Can the choice of palladium catalyst influence the extent of protodeboronation?
-
A3: Yes, the palladium catalyst and its associated ligands can play a role. As mentioned in the troubleshooting guide, a more active catalyst system can accelerate the desired cross-coupling, thus outcompeting protodeboronation.[11] Some studies have also suggested that certain palladium species might directly catalyze protodeboronation.[10] Therefore, screening different palladium catalysts and ligands is a valid optimization strategy.
-
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Protodeboronation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. It is essential to optimize the conditions for your specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the mild base (e.g., K₃PO₄).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe. If a co-solvent is necessary, use a minimal, optimized amount of degassed water.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: A systematic workflow for troubleshooting protodeboronation.
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly improve the outcomes of your reactions involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection to Minimize Homocoupling in Quinoxaline Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the minimization of homocoupling side reactions during quinoxaline synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to enhance reaction selectivity and yield.
Introduction: The Challenge of Homocoupling in Quinoxaline Synthesis
Quinoxaline scaffolds are pivotal in medicinal chemistry and materials science. While their synthesis, often via cross-coupling reactions, is well-established, the formation of homocoupled byproducts remains a persistent challenge. Homocoupling not only consumes valuable starting materials and reagents but also complicates purification, ultimately impacting the efficiency and cost-effectiveness of the synthetic route. This guide will delve into the mechanistic underpinnings of homocoupling and provide a systematic approach to catalyst and condition selection to suppress this undesired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of quinoxaline synthesis?
A1: Homocoupling is a side reaction where two identical molecules couple to form a symmetrical dimer. In quinoxaline synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this can manifest in two primary ways:
-
Homocoupling of the quinoxaline precursor: Two molecules of the halo-quinoxaline (or related electrophile) react to form a bi-quinoxaline.
-
Homocoupling of the coupling partner: Two molecules of the nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) react to form a symmetrical biaryl or a hydrazine derivative, respectively.
Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The primary factor promoting homocoupling is often the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to catalyze the homocoupling of organometallic reagents. Other contributing factors include:
-
Suboptimal Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may not effectively stabilize the Pd(0) state or promote the desired cross-coupling pathway.[1]
-
High Reaction Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.[1]
-
Inappropriate Base Selection: The choice of base can significantly influence the reaction outcome.[1]
-
Slow Oxidative Addition: If the oxidative addition of the halo-quinoxaline to the palladium catalyst is slow, it can allow for the competing homocoupling of the more reactive coupling partner.[1]
Q3: How do bulky, electron-rich phosphine ligands help in minimizing homocoupling?
A3: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), play a crucial role in preventing homocoupling through several mechanisms:[2][3][4]
-
Steric Hindrance: The steric bulk of these ligands creates a crowded environment around the palladium center, which disfavors the formation of intermediates that lead to homocoupling.
-
Promotion of Reductive Elimination: The electron-donating nature of these ligands increases the electron density on the palladium atom, which promotes the desired reductive elimination step of the cross-coupling catalytic cycle, leading to the formation of the quinoxaline product.[3]
-
Stabilization of the Monoligated Pd(0) Species: These ligands favor the formation of a monoligated Pd(0) complex, which is often the active catalyst. This can suppress alternative pathways that may be more prevalent with less bulky ligands.
Q4: Can the choice of catalyst metal (Pd vs. Cu vs. Fe) influence the propensity for homocoupling?
A4: Yes, the choice of metal is critical. While palladium is the most versatile and widely used catalyst for cross-coupling reactions, copper and iron catalysts are also employed for quinoxaline synthesis.
-
Palladium: Generally offers the broadest scope and functional group tolerance. However, careful ligand and condition selection is crucial to minimize homocoupling.
-
Copper: Copper-catalyzed reactions, such as the Ullmann condensation, are also used for C-N bond formation. While effective, copper catalysis can also be prone to homocoupling, particularly of terminal alkynes (Glaser coupling) if those are used as substrates.[5]
-
Iron: Iron catalysts are an attractive, more sustainable alternative. Iron-catalyzed reactions often proceed via different mechanisms, potentially involving radical pathways, which can have different selectivity profiles compared to palladium.[6]
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Halo-Quinoxaline Precursor
Symptoms:
-
Observation of a high molecular weight byproduct corresponding to a bi-quinoxaline dimer in LC-MS or TLC analysis.
-
Reduced yield of the desired cross-coupled quinoxaline product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solutions & Recommendations |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling of the organometallic intermediate formed after transmetalation.[1] | Rigorous Degassing: Employ freeze-pump-thaw cycles (for solvents) or sparge the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period. Ensure all manipulations are performed under a strict inert atmosphere.[7] |
| Suboptimal Ligand | A ligand that is not sufficiently bulky or electron-donating may not effectively promote the desired reductive elimination step, allowing for side reactions like homocoupling to occur.[2] | Ligand Screening: Screen a panel of bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. In some cases, N-heterocyclic carbenes (NHCs) can also be effective.[1] |
| Inappropriate Palladium Source | Using a Pd(II) precursor like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to the formation of palladium species that promote homocoupling. | Use of Pre-catalysts: Employ well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that are designed to cleanly generate the active Pd(0) catalyst. Alternatively, use a Pd(0) source like Pd₂(dba)₃. |
| High Reaction Temperature | Higher temperatures can increase the rate of all reactions, including undesired homocoupling. | Temperature Optimization: Attempt the reaction at a lower temperature. If the reaction is too slow, a more active catalyst system is a better solution than simply increasing the temperature.[1] |
Issue 2: Predominant Homocoupling of the Coupling Partner (e.g., Boronic Acid)
Symptoms:
-
Formation of a significant amount of biaryl byproduct from the boronic acid in a Suzuki-Miyaura coupling.
-
Low conversion of the halo-quinoxaline starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solutions & Recommendations |
| Slow Oxidative Addition | If the oxidative addition of the halo-quinoxaline to the Pd(0) catalyst is the rate-limiting step, the concentration of the active catalyst available for this step is low. This can allow the more reactive organoboron reagent to undergo Pd(II)-catalyzed homocoupling.[1] | Ligand Optimization: Choose ligands that are known to accelerate oxidative addition, such as bulky biaryl phosphine ligands.[3] |
| Base-Induced Decomposition/Homocoupling | The base is necessary to activate the organoboron reagent, but a very strong base can also promote its decomposition or homocoupling. | Base Screening: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong organic bases. A thorough screening of bases is recommended.[1] |
| Oxygen Presence | As with halo-quinoxaline homocoupling, oxygen is a major culprit in the homocoupling of boronic acids.[1][7] | Meticulous Degassing: Ensure the complete exclusion of oxygen from the reaction system.[7] |
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount in controlling the selectivity of quinoxaline synthesis. The following table provides a general guideline for selecting a suitable system to minimize homocoupling.
| Catalyst System | Recommended Ligands | Key Advantages for Minimizing Homocoupling | Considerations |
| Palladium-based | Buchwald Biaryl Phosphine Ligands (XPhos, SPhos, RuPhos)[3] | Steric bulk hinders homocoupling pathways; electron-rich nature promotes desired reductive elimination. | Ligand screening is often necessary to find the optimal choice for a specific substrate combination. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable complexes with palladium, often leading to highly active and selective catalysts. | Can be sensitive to air and moisture. | |
| Copper-based | Often ligand-free or with simple ligands like phenanthroline | Cost-effective and can be efficient for specific C-N bond formations. | Can be prone to Glaser-type homocoupling of terminal alkynes if used as substrates.[5] |
| Iron-based | Often ligand-free or with simple nitrogen-based ligands | Abundant, inexpensive, and environmentally benign. Can offer different selectivity compared to palladium. | Mechanistic understanding is less developed than for palladium, and optimization can be more empirical.[6] |
Experimental Protocols
Protocol 1: General Conditions for Suzuki-Miyaura Coupling to Minimize Homocoupling
Reactants:
-
Halo-quinoxaline (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
Catalyst System:
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky biaryl phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
Base:
-
K₃PO₄ (2.0-3.0 equiv.)
Solvent:
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the halo-quinoxaline, arylboronic acid, base, and palladium pre-catalyst under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 2: General Conditions for Buchwald-Hartwig Amination to Minimize Homocoupling
Reactants:
-
Halo-quinoxaline (1.0 equiv.)
-
Amine (1.1-1.3 equiv.)
Catalyst System:
-
Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)
Base:
-
NaOtBu or K₂CO₃ (1.5-2.0 equiv.) - Note: NaOtBu is a strong base; for sensitive substrates, a weaker base like K₂CO₃ should be screened.
Solvent:
-
Anhydrous, degassed toluene or THF
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine the halo-quinoxaline, palladium pre-catalyst, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat with stirring at 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Visualizing the Reaction Pathways
Catalytic Cycle for Cross-Coupling vs. Competing Homocoupling
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mtieat.org [mtieat.org]
- 7. benchchem.com [benchchem.com]
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
<Technical Support Center: Miyaura Borylation of Quinoxalines
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for the Miyaura borylation of quinoxalines. This resource is designed to provide in-depth, actionable insights into the critical parameters of this powerful reaction, with a specific focus on the nuanced effects of base and solvent selection. As drug development professionals, mastering this transformation is key to the efficient synthesis of complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench. We will delve into the "why" behind experimental choices, ensuring a robust understanding that translates to successful and reproducible outcomes.
Here, we address the foundational concepts of the Miyaura borylation, specifically tailored to the unique reactivity of quinoxaline substrates.
Q1: What is the primary role of the base in the Miyaura borylation, and why is its selection so critical for quinoxalines?
A1: The choice of base in a Miyaura borylation is crucial and serves a multifaceted role beyond simple deprotonation.[1][2] In the context of quinoxalines, its impact is even more pronounced due to the electron-deficient nature of the heterocyclic ring.
-
Activation of the Palladium Complex: A key function of the base is to facilitate the transmetalation step.[2] After the initial oxidative addition of the haloquinoxaline to the Pd(0) catalyst, the resulting Pd(II)-halide complex undergoes ligand exchange with the base (e.g., acetate from KOAc).[1][2] The formation of a Pd(II)-alkoxide or Pd(II)-acetate intermediate is critical. The Pd-O bond is more reactive than the initial Pd-X (halide) bond, accelerating the subsequent transmetalation with the diboron reagent.[1][2]
-
Preventing Undesired Side Reactions: A base that is too strong can lead to a competing Suzuki-Miyaura cross-coupling reaction between the newly formed quinoxaline boronic ester and unreacted starting material.[2] This is a significant concern with electron-deficient heterocycles like quinoxalines, which are highly activated towards nucleophilic attack. Therefore, milder bases are generally preferred.[1][2]
-
Influence on Catalyst Stability and Activity: The base can also influence the stability and activity of the palladium catalyst throughout the catalytic cycle.
Q2: I'm observing significant decomposition of my quinoxaline starting material. Could the solvent be the culprit?
A2: Absolutely. The solvent plays a pivotal role in the Miyaura borylation, influencing not only reaction rates and yields but also the stability of the substrate and intermediates.[3]
-
Solvent Polarity: Polar aprotic solvents like DMSO, DMF, and 1,4-dioxane are commonly employed in Miyaura borylation reactions.[4][5] They are effective at dissolving the polar reaction components, including the base and the palladium catalyst. For quinoxalines, which are relatively polar, these solvents can be advantageous for solubility. However, highly polar solvents can also promote undesired side reactions.
-
Coordinating vs. Non-Coordinating Solvents: Solvents can coordinate to the palladium center, influencing its reactivity.[3] For instance, ethereal solvents like THF and 1,4-dioxane can stabilize the catalytic species. Aromatic solvents like toluene are less coordinating and can also be effective.[3]
-
Protic vs. Aprotic Solvents: While aprotic solvents are the standard, recent advancements have shown that protic solvents like ethanol can be effective, particularly for room-temperature borylations of aryl chlorides.[5] However, for sensitive substrates like some substituted quinoxalines, protic solvents could potentially lead to decomposition or side reactions.
Q3: My reaction is sluggish, and I'm getting low conversion to the desired quinoxaline boronic ester. What are the first parameters I should investigate?
A3: Low conversion is a common issue that can often be resolved by systematically evaluating the following:
-
Integrity of Reagents: Ensure your diboron reagent (e.g., B₂pin₂) is of high quality and has not degraded.[6] Similarly, verify the purity of your quinoxaline starting material.
-
Catalyst Activity: The palladium catalyst is sensitive to air and moisture.[6] Ensure you are using fresh, active catalyst and employing proper air-free techniques.
-
Base and Solvent Combination: This is a critical point of optimization. A simple change in base or solvent can dramatically impact the reaction rate. Consider screening a panel of bases (e.g., KOAc, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).
-
Temperature: While many Miyaura borylations proceed at elevated temperatures (e.g., 80-120 °C), some systems benefit from milder conditions.[4][5] Conversely, if your reaction is slow, a modest increase in temperature may be beneficial.
Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section provides a structured approach to diagnosing and solving specific problems encountered during the Miyaura borylation of quinoxalines.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low to No Product Formation | 1. Inactive Catalyst2. Poor Reagent Quality3. Inappropriate Base/Solvent Combination4. Insufficient Temperature | 1. Catalyst Check: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more consistent results. Ensure rigorous inert atmosphere techniques are used.[6]2. Reagent Integrity: Verify the purity of your haloquinoxaline and B₂pin₂ by NMR or other analytical methods.[6]3. Optimization Screen: Perform a small-scale screen of different bases (e.g., KOAc, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). The optimal combination is often substrate-dependent.4. Temperature Adjustment: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. |
| Formation of Protodeborylated Quinoxaline | 1. Presence of Water2. Inappropriate Base3. Extended Reaction Times | 1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Dry the base (e.g., KOAc) in an oven before use.[6]2. Base Selection: A weaker base like KOAc is often preferred to minimize protodeborylation.[1][2]3. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Formation of Suzuki-Miyaura Homocoupling Byproduct | 1. Base is too strong2. High Catalyst Loading3. Elevated Temperatures | 1. Weaker Base: Switch to a milder base such as KOAc.[2] Stronger bases like Cs₂CO₃ can promote the undesired Suzuki coupling.[7]2. Catalyst Loading: Reduce the palladium catalyst loading. Higher concentrations of the active catalyst can increase the rate of the competing homocoupling.3. Temperature Control: Lowering the reaction temperature can often suppress this side reaction. |
| Incomplete Conversion (Stalled Reaction) | 1. Catalyst Deactivation2. Poor Solubility of Reagents3. Inhibitory Effects | 1. Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and activity. Consider screening different ligands.2. Solvent Screening: If solubility is an issue, screen alternative solvents or solvent mixtures. For instance, a mixture of toluene and a more polar solvent might be effective.3. Base Optimization: Certain bases, like potassium 2-ethylhexanoate, have been shown to minimize inhibitory effects and enhance reaction rates.[8][9][10] |
Section 3: Experimental Protocols & Data
To provide a practical starting point, here are two representative protocols for the Miyaura borylation of a generic 2-chloroquinoxaline.
Protocol 1: Standard Conditions with Potassium Acetate
This protocol is a robust starting point for many quinoxaline substrates.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloroquinoxaline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (KOAc, 3.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Optimized Conditions with a Lipophilic Base
Recent literature has highlighted the advantages of using lipophilic bases to accelerate the reaction and allow for milder conditions.[8][9][10][11]
Step-by-Step Methodology:
-
Follow the same setup as Protocol 1, but substitute potassium acetate with potassium 2-ethylhexanoate (3.0 mmol).
-
Consider using a more active catalyst system if available.
-
The reaction can often be run at a lower temperature (e.g., 35-50 °C) with a lipophilic base.[8][9][10] Monitor the reaction closely to determine the optimal temperature and time.
-
Workup and purification are similar to Protocol 1.
Data Summary: Illustrative Yields
The following table provides a hypothetical comparison of yields for the borylation of 2-chloroquinoxaline under different conditions to illustrate the impact of base and solvent selection.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOAc | 1,4-Dioxane | 80 | 12 | 75 |
| 2 | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 45 (with homocoupling) |
| 4 | KOAc | Toluene | 100 | 12 | 70 |
| 5 | KOAc | DMSO | 80 | 8 | 85 |
| 6 | K-2-ethylhexanoate | 1,4-Dioxane | 50 | 4 | 90 |
Section 4: Visualizing the Catalytic Cycle and Workflow
To further clarify the process, the following diagrams illustrate the key mechanistic steps and a decision-making workflow for optimizing your reaction.
The Miyaura Borylation Catalytic Cycle
Caption: The catalytic cycle of the Miyaura borylation reaction.
Workflow for Optimizing Base and Solvent
Caption: A decision-making workflow for optimizing reaction conditions.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Improving the stability of quinoxaline boronic acid pinacol ester in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for quinoxaline boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile reagent in solution. Our goal is to help you overcome common experimental hurdles and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results and low yields in my cross-coupling reactions. Could the stability of my quinoxaline boronic acid pinacol ester be the issue?
A: Absolutely. While the pinacol ester protecting group is used to enhance the stability of the boronic acid, it is not infallible.[1][2] Quinoxaline boronic acid pinacol ester, like many heteroaryl boronic esters, can be susceptible to degradation in solution, especially under the conditions required for many cross-coupling reactions.[3] This degradation often leads to a lower effective concentration of your active reagent, resulting in poor yields, incomplete reactions, and the formation of unwanted side products. The primary culprits are often hydrolysis and protodeboronation, which are exacerbated by the presence of water, certain bases, and elevated temperatures.[4][5][6]
Q2: What are the primary degradation pathways for quinoxaline boronic acid pinacol ester in solution?
A: There are two main degradation pathways you must be aware of:
-
Hydrolysis: This is the cleavage of the pinacol ester back to the corresponding quinoxaline boronic acid.[6][7][8] This process is often reversible but can be problematic as the resulting boronic acid may have different solubility and reactivity. More importantly, the free boronic acid is often significantly less stable and more prone to the second degradation pathway, protodeboronation.[5] Hydrolysis is accelerated by the presence of water, and its rate can be influenced by the pH of the solution.[4][8]
-
Protodeboronation: This is an irreversible and more detrimental pathway where the entire boronic ester group is cleaved from the quinoxaline ring and replaced with a hydrogen atom, yielding the simple quinoxaline parent heterocycle.[9][10] This side reaction represents a complete loss of your starting material. It is a known issue for many heteroarylboronic acids and esters, particularly under basic aqueous conditions or in the presence of protic sources.[4][5][11][12]
The interplay between these two pathways is complex. Studies have shown that hydrolysis can be a prelude to protodeboronation, meaning the stability of the ester is a critical factor in preventing the complete loss of the C-B bond.[4][5]
Caption: Primary degradation pathways of quinoxaline boronic acid pinacol ester.
Q3: How should I properly store and handle my quinoxaline boronic acid pinacol ester to ensure its long-term stability?
A: Proper storage is the first line of defense against degradation.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place.[13] Refrigeration is recommended.[14] To minimize hydrolysis from atmospheric moisture, store it under an inert atmosphere (e.g., argon or nitrogen).[14]
-
Handling: When handling the reagent, avoid prolonged exposure to the open air.[15] Use a glove box or glove bag for weighing and transferring if possible. Always use dry glassware and syringes. Do not leave the container open on the bench.
Q4: I suspect my ester has degraded upon storage or in my reaction solvent. How can I confirm this?
A: You can use standard analytical techniques to assess the purity of your material.
-
NMR Spectroscopy: Take a ¹H NMR of a sample dissolved in a dry, aprotic deuterated solvent (like CDCl₃ or DMSO-d₆). The presence of quinoxaline (a simple doublet and multiplet pattern) or the free boronic acid would indicate degradation.
-
LC-MS Analysis: This is a very sensitive method. Inject a solution of your ester (prepared in an aprotic solvent like acetonitrile) into the LC-MS. Look for the mass of the parent quinoxaline or the quinoxaline boronic acid. Note that typical reversed-phase HPLC conditions using aqueous mobile phases can actually cause on-column hydrolysis, so a fast gradient or specialized hydrophilic interaction liquid chromatography (HILIC) may be necessary for accurate analysis.[6][8]
Troubleshooting Guides & Protocols
Issue: Low Yield in Suzuki-Miyaura Coupling Attributed to Reagent Instability
When a Suzuki-Miyaura coupling reaction performs poorly, instability of the boronic ester is a common, yet often overlooked, cause.[16][17] The standard conditions, which often involve aqueous base at high temperatures, create a challenging environment for sensitive heteroaryl boronic esters.
Caption: Decision workflow for troubleshooting a failed Suzuki reaction.
Protocol 1: Minimizing Degradation During Suzuki-Miyaura Coupling
This protocol focuses on creating an environment that favors the desired cross-coupling over ester degradation.
1. Reagent and Glassware Preparation:
-
Thoroughly flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents. If using a packaged anhydrous solvent, ensure it is freshly opened or has been properly stored over molecular sieves.
-
The base is critical. If using a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄), ensure it is a fine, dry powder. Grinding the base in a mortar and pestle and drying it in an oven can improve results.
2. Reaction Setup (Under Inert Atmosphere):
-
To the flame-dried flask, add the aryl halide (1.0 equiv.), quinoxaline boronic acid pinacol ester (1.1–1.5 equiv.), the base (2.0–3.0 equiv.), and a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand) under a positive pressure of inert gas.
-
Via syringe, add the degassed, anhydrous solvent (e.g., Dioxane, Toluene, or THF). Crucially, minimize or eliminate water. While many Suzuki protocols call for aqueous co-solvents, this is often the source of hydrolysis and protodeboronation.[16] Try a completely anhydrous system first. If activation is poor, a minimal amount of water (1-5 equivalents) can be added, but this should be an optimization parameter.[18]
3. Execution and Monitoring:
-
Heat the reaction to the lowest effective temperature (e.g., start at 80 °C). Higher temperatures accelerate both the desired reaction and the undesired degradation.
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every hour). Look for the consumption of starting materials and the appearance of the product. If you see the formation of a quinoxaline byproduct spot, it is a clear sign of protodeboronation.
Data Summary Table: Recommended Conditions for Enhanced Stability
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | Anhydrous, aprotic solvents (Dioxane, Toluene, THF, DME, CPME). | Water is a primary reactant in the hydrolysis of the pinacol ester.[6][8] Minimizing its presence is the most critical step to prevent degradation. |
| Base | Weaker, non-nucleophilic bases. K₃PO₄, Cs₂CO₃, or KF. | Strong bases (like NaOH, KOH) in aqueous media can aggressively promote both hydrolysis and subsequent protodeboronation.[4][5] KF can activate the boronic ester without requiring large amounts of water.[19] |
| Temperature | Use the lowest temperature that promotes the reaction (typically 80–100 °C). | High temperatures accelerate all reactions, including the degradation pathways. Finding the optimal balance is key. |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Oxygen can lead to oxidative side reactions, including homocoupling of the boronic ester and catalyst decomposition.[16] Rigorous degassing of solvents is essential. |
| Additives | Consider using molecular sieves in the reaction flask. | This can help scavenge any trace amounts of water introduced with reagents or from the solvent. |
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. nbinno.com [nbinno.com]
- 3. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Design of Experiments (DoE) for Suzuki-Miyaura Reaction Optimization
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction using Design of Experiments (DoE). This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth insights to troubleshoot and refine their experimental designs. We move beyond simplistic protocols to explain the causality behind experimental choices, ensuring a robust and efficient path to reaction optimization.
Introduction: Why DoE for a Suzuki-Miyaura Reaction?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1] However, its success is contingent on a delicate interplay of multiple factors, including the catalyst, ligand, base, solvent, temperature, and reactant concentrations.[2] The traditional "One Variable at a Time" (OVAT) approach to optimization is often inefficient, time-consuming, and fails to capture the critical interactions between these parameters.[3][4][5]
Design of Experiments (DoE) offers a systematic and statistically powerful alternative. By varying multiple factors simultaneously, DoE allows for a comprehensive exploration of the reaction space with significantly fewer experiments.[4][5][6] This methodology not only identifies the optimal conditions but also reveals the interplay between variables, leading to a deeper process understanding and more robust reaction performance.[4][6]
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] Each step is influenced by the chosen reaction parameters, and a bottleneck in any step can lead to low yields or side-product formation.
Troubleshooting Guide: A DoE-Centric Approach
This section addresses common issues encountered during the optimization of Suzuki-Miyaura reactions when using a DoE framework.
Q1: My initial screening DoE resulted in uniformly low yields across all experiments. How do I proceed?
This is a common scenario indicating that the chosen experimental space may be entirely outside the optimal region, or a critical component is failing. Instead of abandoning the DoE approach, use it to diagnose the foundational problem.
Causality & Diagnosis:
-
Inactive Catalyst System: The chosen palladium source or ligand may be unsuitable for your specific substrates. The active Pd(0) species might not be forming efficiently from the precatalyst, or it may be unstable under the reaction conditions.
-
Reagent Instability: Boronic acids are susceptible to degradation, particularly protodeboronation (hydrolysis back to the arene).[9] This is a very common reason for low yields and can be exacerbated by high temperatures or certain base/solvent combinations.[1][10]
-
Fundamental Parameter Failure: The temperature may be too low for the oxidative addition of a challenging electrophile (like an aryl chloride), or the chosen base might be too weak to facilitate transmetalation.[1][7]
Self-Validating Protocol:
-
Validate Reagents: Before rerunning the DoE, test your reagents in a known, reliable Suzuki-Miyaura reaction from the literature that uses similar substrates. This will confirm the activity of your catalyst, base, and the integrity of your boronic acid and halide. Check the purity of your starting materials; impurities can poison the catalyst.[10]
-
Center Point Analysis: Run a few experiments at the center point of your DoE design. If these also fail, it strongly suggests a systemic issue rather than poor parameter choices.
-
Expand the Design Space: If reagents are validated, your initial parameter ranges (e.g., temperature, concentration) might be too narrow or misplaced. Design a new, broader screening DoE. For example, if your initial temperature range was 60-80°C, expand it to 60-120°C.
Q2: The statistical model from my DoE is not predictive, and the R² value is low. What went wrong?
A non-predictive model suggests that the observed variation in your results is due to noise or uncontrolled factors rather than the variables you are studying.
Causality & Diagnosis:
-
Poor Experimental Technique: Inconsistent dispensing of reagents, inadequate atmospheric control (oxygen degrades the Pd(0) catalyst), or variable stirring can introduce significant random error.[10][11] Oxygen can also promote the homocoupling of boronic acids.[1]
-
Incorrect Model Selection: You might be trying to fit a simple linear model to a system with significant curvature or complex interactions.
-
"Cliff" Edges in the Reaction Space: The reaction may only work in a very narrow window of conditions. If most of your DoE points fall outside this window (resulting in zero yield), the model will be skewed and lack predictive power.[4][12]
Self-Validating Protocol:
-
Review Experimental Execution: Ensure that all steps—reagent preparation, dispensing, heating, and stirring—are highly reproducible. Using automated liquid handlers can significantly improve precision.[13][14]
-
Assess Data Quality: Look for outliers in your data. Was there a single reaction vial that failed unexpectedly? This could be due to an execution error. Consider removing clear outliers and re-analyzing the model.
-
Refine the DoE Design: If you suspect non-linear behavior, augment your initial screening design (e.g., a fractional factorial) with axial and center points to create a response surface methodology (RSM) design, such as a central composite design. This allows for the modeling of quadratic effects.[15]
Q3: I'm observing significant side products like homocoupling and protodeboronation. How can DoE help minimize these?
This is an excellent application for DoE, as it can optimize for multiple responses simultaneously (e.g., maximize product yield while minimizing impurities).
Causality & Diagnosis:
-
Homocoupling (Ar-Ar): Often caused by the presence of Pd(II) species and oxygen, which can arise from incomplete reduction of a Pd(II) precatalyst or exposure to air.[1]
-
Protodeboronation (Ar-H): The boronic acid is replaced by a proton from a source like water.[9] This side reaction is often competitive with transmetalation and can be influenced by the base, solvent, and temperature.[9][10]
-
β-Hydride Elimination: A concern when using alkylboron reagents with β-hydrogens, leading to alkene byproducts.[16]
Self-Validating Protocol:
-
Define Multiple Responses: In your DoE software, define the yield of your desired product as a response to be maximized. Simultaneously, define the formation of homocoupling and protodeboronation products (quantified by HPLC or GC-MS) as responses to be minimized.
-
Factor Selection: Include factors known to influence these side reactions. For example:
-
Base Equivalents: A high concentration of a strong base can sometimes accelerate protodeboronation.[9][17] Include base equivalents as a continuous variable.
-
Water Content: If using an aqueous base, the amount of water can be a critical factor.[18] Consider screening different solvent/water ratios.
-
Temperature: Higher temperatures can accelerate side reactions.
-
-
Data Analysis: Use the "desirability" function in your statistical software. This combines the multiple responses into a single composite score, allowing the model to find the factor settings that represent the best compromise—high product yield with low impurity levels.
Frequently Asked Questions (FAQs)
What are the most critical factors to include in an initial DoE screen for a Suzuki-Miyaura reaction?
For a typical screening design, focus on the "big four":
-
Catalyst/Ligand: A categorical factor comparing 2-4 different systems.
-
Base: A categorical factor comparing 2-4 different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][19]
-
Solvent: A categorical factor comparing 2-4 different solvents (e.g., Dioxane, Toluene, 2-MeTHF).[20][21]
-
Temperature: A continuous variable with a reasonably wide range (e.g., 80-120°C).
| Factor Type | Examples | Typical Range/Levels for Screening | Rationale |
| Continuous | Temperature (°C) | 80 - 120 | Affects all kinetic steps; crucial for activating sluggish substrates.[2] |
| Concentration (M) | 0.1 - 0.5 | Can influence reaction rate and solubility. | |
| Base Equivalents | 1.5 - 3.0 | Stoichiometry of the base can be critical for activating the boronic acid.[17] | |
| Categorical | Catalyst/Ligand | Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos, PEPPSI-IPr | Different ligands excel with different substrate classes (e.g., electron-rich vs. poor).[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, K-Ot-Bu | Basicity and solubility impact the rate of transmetalation.[19][22] | |
| Solvent | Dioxane, Toluene, THF/H₂O, 2-MeTHF | Polarity and coordinating ability can influence catalyst activity and selectivity.[20][21][23] |
Table 1: Common Factors and Ranges for a Suzuki-Miyaura DoE Screening Study.
What type of DoE design is best for optimizing a Suzuki-Miyaura reaction?
A sequential approach is most effective:
-
Screening: Start with a fractional factorial design to efficiently identify the most significant factors from a larger list of possibilities.[24]
-
Optimization: Once the critical 2-3 factors are identified, use a response surface methodology (RSM) design, like a Central Composite or Box-Behnken design, to model curvature and find the true optimum conditions.[25]
How do I handle a failed reaction (0% yield) in my DoE analysis?
A result of 0% yield is still valuable data.[4][12] It helps define the boundaries of the viable reaction space. Most DoE software can handle these data points without issue. However, if a large proportion of your experiments result in zero yield, it can skew the model. In such cases, it's a strong indication that your design space is not centered correctly, and you should follow the troubleshooting advice in Q1.
Experimental Protocol: High-Throughput Screening
This protocol outlines a general procedure for executing a DoE study using a 24-well plate format, which is amenable to automation.
Materials:
-
Aryl halide and boronic acid/ester
-
Palladium precatalysts and ligands
-
Selection of bases
-
Anhydrous, degassed solvents
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere):
-
Catalyst Plate: Pre-weigh the appropriate amount of catalyst/ligand for each well (typically 1-5 mol% Pd loading) into the wells of the reaction block.
-
Stock Solutions: Prepare stock solutions of the aryl halide (1.0 eq) and boronic acid (1.1-1.5 eq) in the primary solvent. Prepare separate stock solutions for each base to be screened.
-
-
Reaction Assembly:
-
To each well containing the catalyst and a stir bar, add the required volumes of the aryl halide and boronic acid stock solutions according to the DoE worksheet.
-
Add the solvent and base for each specific run. The order of addition should be kept consistent.
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Place the block on a stirring hotplate and run the reactions at the temperatures and times specified by your DoE design.
-
-
Analysis:
-
After cooling, take a small, precise aliquot from each well, dilute it with a suitable solvent (e.g., acetonitrile), and add an internal standard.
-
Analyze the samples by HPLC or GC-MS to determine the yield of the product and the levels of key impurities.
-
-
Data Entry:
-
Enter the measured responses (yield, impurity levels) into your DoE software for statistical analysis.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to Quinoxaline Boronic Acid vs. Pinacol Ester: A Comparative Analysis of Reactivity and Stability in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Synthetic Challenge
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2][3] This privileged scaffold, a fusion of benzene and pyrazine rings, owes its prominence to its versatile biological activities and the capacity for extensive chemical modification to fine-tune pharmacological profiles.[1][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heteroaromatic systems, enabling the formation of crucial carbon-carbon bonds.[5][6]
However, the success of a Suzuki-Miyaura coupling is critically dependent on the nature of the organoboron reagent. For researchers working with quinoxaline building blocks, a frequent and pivotal decision is the choice between using a quinoxaline boronic acid or its corresponding pinacol boronate ester. This guide provides an in-depth, objective comparison of these two reagents, grounded in experimental principles, to empower chemists to make informed decisions that enhance synthetic efficiency, yield, and reproducibility.
The Core Dichotomy: Reactivity vs. Stability
The fundamental difference between a boronic acid and its pinacol ester is a classic trade-off between chemical reactivity and practical stability.[7][8] Understanding this balance is essential for strategic synthetic planning.
Quinoxaline Boronic Acid: The High-Reactivity Partner
Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings.[9][10] This heightened reactivity is largely attributed to the Lewis acidity of the boron center, which facilitates the crucial transmetalation step of the catalytic cycle.[7][8] In this step, the organic moiety is transferred from the boron atom to the palladium catalyst. The presence of hydroxyl groups on the boron atom is believed to play a key role in the formation of the active boronate species required for this transfer.[6][11]
However, this reactivity comes at a significant cost:
-
Instability: Boronic acids are notoriously susceptible to decomposition. One common pathway is the spontaneous dehydration to form a cyclic trimer known as a boroxine. This process reduces the concentration of the active monomeric acid and can complicate reaction stoichiometry.[12]
-
Protodeboronation: The C-B bond in boronic acids, particularly in electron-rich or certain heteroaromatic systems, can be cleaved by acidic or even neutral water, replacing the boronic acid group with a hydrogen atom.[7][13] This is a common cause of yield loss.
-
Oxidation: Exposure to air can lead to oxidation of the C-B bond, further degrading the reagent.[10]
-
Handling and Purification Challenges: Boronic acids are often polar, amorphous solids that can be difficult to purify by standard column chromatography and require stringent storage under inert, dry, and cold conditions to maintain their integrity.[8][12]
Quinoxaline Pinacol Ester: The Robust Workhorse
Boronate esters, with the pinacol ester being the most common, are designed to overcome the stability issues of boronic acids.[7][14] By protecting the reactive B(OH)₂ group with a diol, the resulting five-membered boronate ring confers significant stability.[11]
Key advantages include:
-
Enhanced Stability: Pinacol esters are significantly more resistant to dehydration, protodeboronation, and oxidation, giving them a much longer shelf-life.[8][15]
-
Ease of Handling: They are typically stable, crystalline solids that can be weighed in air and are straightforward to handle.[7]
-
High Purity: Pinacol esters are generally amenable to purification by standard silica gel chromatography, ensuring high starting material purity, which is critical for reproducible and high-yielding reactions.[8][12]
The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[7] It is widely believed that under the aqueous basic conditions of many Suzuki reactions, the pinacol ester can slowly hydrolyze in situ to release the more reactive boronic acid.[16] However, there is also substantial evidence that direct transmetalation from the boronate ester is a viable and often operative pathway.[12][13]
Quantitative Performance Comparison: At a Glance
The following table summarizes the key performance characteristics of quinoxaline boronic acid versus its pinacol ester in the context of Suzuki-Miyaura coupling.
| Parameter | Quinoxaline Boronic Acid | Quinoxaline Boronic Acid Pinacol Ester | Rationale & Causality |
| Reaction Rate | Faster | Slower | The Lewis acidic B(OH)₂ group facilitates a more rapid transmetalation step compared to the more sterically hindered and less Lewis acidic ester.[7][9] |
| Stability & Shelf-Life | Low | High | The pinacol group protects the boron center from decomposition pathways like boroxine formation, oxidation, and protodeboronation.[8][14] |
| Handling | Requires inert, dry conditions | Bench-stable, easy to handle in air | Crystalline, less hygroscopic nature of the ester simplifies weighing and transfer.[7] |
| Purification | Challenging (often requires recrystallization) | Straightforward (amenable to silica gel chromatography) | The non-polar pinacol group improves chromatographic behavior and reduces decomposition on silica gel.[12][15] |
| Side Reactions | Higher propensity for protodeboronation & boroxine formation | Lower propensity for decomposition-related side reactions | The robust B-O bonds of the cyclic ester minimize unwanted degradation pathways.[13] |
| Reproducibility | Can be variable due to purity/stability issues | Generally higher and more consistent | High purity and stability of the starting material lead to more predictable reaction outcomes.[8] |
Mechanistic Insights & Visualization
To fully appreciate the roles of these reagents, it is crucial to visualize their participation in the catalytic cycle and the stability challenges they face.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined cycle involving the palladium catalyst. The nature of the boron reagent directly impacts the efficiency of the critical transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
Boronic Acid Instability: Boroxine Formation
One of the primary stability issues with boronic acids is their tendency to form cyclic trimeric anhydrides called boroxines through intermolecular dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in Modern Drug Synthesis
A Comparative Analysis of Boronic Ester Performance in Cross-Coupling Reactions
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that form the backbone of countless pharmaceutical agents.[1][2] At the heart of this powerful transformation are organoboron reagents, which present chemists with a critical choice: the use of highly reactive but often unstable boronic acids or their more robust boronate ester counterparts.[3][4][5]
This guide provides an in-depth comparison of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, a key building block featuring the medicinally significant quinoxaline scaffold, against other classes of boronic esters.[6][7][8] We will explore the fundamental trade-off between stability and reactivity, present comparative data, and provide validated experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Central Paradigm: Stability vs. Reactivity
The choice between a boronic acid and its ester derivative is dictated by a fundamental compromise between reaction kinetics and reagent stability.[3][4]
-
Boronic Acids (ArB(OH)₂): These reagents are generally more reactive and can lead to faster reaction times.[3][4] Their enhanced reactivity stems from the Lewis acidity of the boron center, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including dehydration to form cyclic boroxine trimers and protodeboronation under aqueous basic conditions, which can diminish shelf-life and lead to inconsistent yields.[3][5][9]
-
Boronate Esters: To overcome these stability issues, boronic acids are frequently converted into boronate esters by reacting them with diols. This strategy "protects" the boron atom, significantly enhancing its stability.
-
Pinacol Esters [ArB(pin)] : As exemplified by this compound, pinacol esters are the most common class. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively shields the boron atom, rendering the molecules more stable to air and moisture.[9][10][11] This translates to a longer shelf-life, easier handling, and greater reliability in synthesis.[9][11] They are often crystalline solids that can be purified by standard column chromatography, ensuring high starting material purity.[3][4][10] It is widely believed that many pinacol esters function as "pro-reagents," undergoing slow hydrolysis in situ to release the more reactive boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction, though direct transmetalation from the ester is also possible.[3][12]
-
Comparative Performance of Boronic Esters in Drug Synthesis
While pinacol esters like our target quinoxaline derivative offer a robust solution, the field has evolved to include other ester platforms, each with unique properties. The performance of this compound must be contextualized against these alternatives.
The quinoxaline core itself introduces specific electronic considerations. As a nitrogen-containing heterocycle, it can influence catalyst behavior, a factor seen in other challenging substrates like pyridines and pyrimidines where protodeboronation can be a significant side reaction.[13] The use of the stable pinacol ester form helps mitigate this inherent instability.[12]
A new generation of boronic esters has been developed to offer even greater stability, particularly during purification.
-
MIDA Boronates [ArB(MIDA)] : These N-methyliminodiacetic acid protected esters are exceptionally stable, crystalline, and generally compatible with silica gel chromatography.[14] They are often used in iterative cross-coupling sequences but typically require a distinct deprotection step (e.g., with aqueous base) to generate the active boronic acid before use in the Suzuki-Miyaura reaction.
-
Epin Esters [ArB(Epin)] : Aryl boronic 1,1,2,2-tetraethylethylene glycol esters (Epin) have recently emerged as a superior alternative for applications requiring high stability. The four ethyl groups sterically shield the boron atom, making them remarkably stable on silica gel.[14] Studies have demonstrated that ArB(Epin) derivatives can provide higher yields of coupled products compared to their corresponding boronic acids and pinacol esters.[14][15]
Data Summary: Comparison of Boronic Ester Properties
| Feature | Boronic Acid (ArB(OH)₂) | Pinacol Ester (ArB(pin)) | Epin Ester (ArB(Epin)) | MIDA Ester (ArB(MIDA)) |
| Relative Reactivity | Highest | Moderate to High | Moderate to High | Low (Requires Deprotection) |
| Shelf Stability | Low to Moderate | High | Very High | Very High |
| Chromatography Stability | Low (streaking, decomposition)[5] | Moderate (fast plug recommended)[5] | High (stable on silica)[5][14][15] | High |
| Ease of Handling | Moderate (hygroscopic) | High (often crystalline solids)[3] | High | High (crystalline solids) |
| Typical Use Case | Rapid couplings with stable aryl groups | General purpose, good balance of stability and reactivity | When purification is challenging; for unstable heteroaryl groups | Iterative synthesis, protecting group strategy |
| Activation | Base-mediated | In situ hydrolysis/direct use | In situ hydrolysis/direct use | Separate deprotection step required |
Visualizing the Chemistry
Diagrams are essential for understanding the underlying mechanisms and workflows in synthetic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Structures of common boronic acid and ester derivatives.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established chemical principles.
Protocol 1: Synthesis of this compound via Miyaura Borylation
This procedure details the conversion of a heteroaryl halide to its corresponding pinacol boronate ester, a foundational reaction for accessing key intermediates.[12][16]
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. soc.chim.it [soc.chim.it]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Coupled Quinoxaline Product Structures
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel coupled quinoxaline products, a class of heterocyclic compounds with significant therapeutic potential, presents a considerable analytical challenge.[1][2] Their complex, often symmetrical, and hydrogen-deficient nature demands a multi-faceted spectroscopic approach for unambiguous elucidation.[3] This guide provides an in-depth comparison of key spectroscopic techniques, grounded in practical application and scientific integrity, to empower researchers in their structural analysis endeavors.
The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, and coupled quinoxalines are no exception.[4][5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular puzzle.
Foundational 1D NMR: ¹H and ¹³C Spectra
The initial steps in NMR analysis involve acquiring ¹H and ¹³C spectra. The ¹H NMR spectrum provides information on the number and electronic environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. For quinoxaline derivatives, characteristic chemical shifts in the aromatic region (typically 7-9 ppm in ¹H NMR) provide initial clues. However, due to the often-complex coupling patterns and potential for signal overlap in coupled systems, these 1D spectra are rarely sufficient on their own.[4]
Unraveling Connectivity with 2D NMR Techniques
To overcome the limitations of 1D NMR, a suite of 2D experiments is employed to establish correlations between different nuclei.[6][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][8] In a coupled quinoxaline system, COSY is invaluable for tracing the proton networks within each quinoxaline unit and any linking moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6][8][9] HSQC is crucial for assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (typically two or three bond) correlations between protons and carbons.[6][8][9] This is arguably the most powerful tool for connecting the different fragments of a coupled quinoxaline. By observing correlations between protons on one quinoxaline ring and carbons on the other, or to carbons in the linking unit, the points of coupling can be definitively established.
-
¹⁵N NMR: Given the nitrogen-rich nature of quinoxalines, ¹⁵N NMR can provide valuable structural information.[4] Techniques like ¹H-¹⁵N HMBC can reveal long-range couplings between protons and nitrogen atoms, further confirming the connectivity within the heterocyclic rings.[3]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is indispensable for determining the precise molecular weight of the coupled quinoxaline product.[10] This allows for the unambiguous determination of the molecular formula, a critical piece of information. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragment ions can provide valuable structural information, often corroborating the connectivity determined by NMR.[2][10]
Complementary Techniques: FT-IR and UV-Visible Spectroscopy
While NMR and mass spectrometry are the primary tools for complete structure elucidation, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable complementary data.
-
FT-IR Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule.[10] For coupled quinoxalines, characteristic vibrational bands for C=N, C=C aromatic stretching, and C-H bending can be observed.[11][12][13][14] The presence or absence of bands corresponding to substituents (e.g., carbonyl, nitro groups) can also be confirmed.
-
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[10][11] The wavelengths of maximum absorbance (λmax) are characteristic of the chromophoric system and can be influenced by the nature and position of substituents on the quinoxaline rings.[1][15]
The Unambiguous Arbiter: Single-Crystal X-ray Crystallography
For absolute and unambiguous structure confirmation, single-crystal X-ray crystallography is the gold standard.[16][17][18] If a suitable crystal of the coupled quinoxaline product can be obtained, this technique provides a three-dimensional map of the molecule, revealing the precise arrangement of all atoms and confirming the connectivity and stereochemistry without ambiguity.[19][20]
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Strengths | Weaknesses |
| 1D NMR (¹H, ¹³C) | Basic proton and carbon environments, functional group presence. | Rapid, provides initial structural overview. | Signal overlap, complex coupling can be difficult to interpret in complex molecules.[4] |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms (H-H, C-H). | Resolves signal overlap, essential for piecing together the molecular framework.[6][7] | Can be time-consuming to acquire and interpret. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Unambiguous molecular formula determination.[10] | Provides limited information on connectivity. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, connectivity clues. | Supports structural assignments from NMR.[21] | Fragmentation can be complex and difficult to interpret. |
| FT-IR Spectroscopy | Presence of functional groups. | Quick and easy confirmation of key functional groups.[10][12] | Provides limited information on the overall molecular structure. |
| UV-Visible Spectroscopy | Electronic transitions, information on the conjugated system. | Sensitive to changes in the electronic structure.[11] | Generally provides non-specific structural information. |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, connectivity, and stereochemistry. | Unambiguous structure determination.[16][17] | Requires a high-quality single crystal, which can be difficult to obtain. |
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified coupled quinoxaline product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra according to the spectrometer's standard operating procedures.
High-Resolution Mass Spectrometry (ESI-HRMS) Protocol
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[10]
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system for online separation and analysis.[10]
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.[10]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the structural confirmation of coupled quinoxaline products.
Caption: Workflow for the structural elucidation of coupled quinoxaline products.
Conclusion
The structural confirmation of coupled quinoxaline products necessitates a synergistic application of multiple spectroscopic techniques. While 1D and 2D NMR spectroscopy form the backbone of the analysis by delineating the intricate connectivity of the molecule, high-resolution mass spectrometry provides the crucial molecular formula. Complementary techniques such as FT-IR and UV-Vis spectroscopy offer valuable confirmatory data regarding functional groups and electronic properties. For unequivocal proof of structure, single-crystal X-ray crystallography remains the ultimate analytical tool. By judiciously employing this comprehensive suite of analytical methods, researchers can confidently and accurately determine the structures of novel coupled quinoxaline derivatives, paving the way for further investigation into their promising biological activities.
References
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. bbhegdecollege.com [bbhegdecollege.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 16. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Palladium Catalysts for the Efficient Functionalization of Quinoxalines
<_>
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this core is paramount for modulating its physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging new carbon-carbon and carbon-heteroatom bonds on the quinoxaline ring system. This guide provides a comprehensive comparison of various palladium catalyst systems, offering researchers, scientists, and drug development professionals a rational framework for catalyst selection to optimize efficiency in quinoxaline functionalization. We will delve into the nuances of catalyst performance, supported by experimental data, and provide detailed protocols for key transformations.
Introduction: The Significance of Quinoxaline Functionalization
Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocyclic compounds that form the structural backbone of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The ability to precisely introduce diverse functional groups onto the quinoxaline core is crucial for fine-tuning their therapeutic potential and exploring structure-activity relationships (SAR).[3][4]
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as C-H activation, have revolutionized the synthesis and derivatization of these important heterocycles.[5][6][7][8] The choice of the palladium catalyst, including the palladium precursor and, critically, the ancillary ligands, profoundly influences the reaction's efficiency, selectivity, and substrate scope. This guide will compare and contrast the performance of common palladium catalyst systems in the context of quinoxaline functionalization.
Fundamentals of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The ligand bound to the palladium center plays a crucial role in modulating the electron density and steric environment of the metal, thereby influencing the rates and selectivities of these elementary steps.[9][10]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of ligand is a critical parameter in optimizing a palladium-catalyzed reaction. Here, we compare the most common classes of ligands used for quinoxaline functionalization.
Phosphine Ligands: The Workhorses of Cross-Coupling
Electron-rich and sterically bulky phosphine ligands have been instrumental in the development of highly active palladium catalysts.
-
Buchwald-Type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and tBuXPhos are renowned for their ability to promote the coupling of challenging substrates, including aryl chlorides and sterically hindered partners.[11] Their bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps.[12]
-
Herrmann's Catalyst (Palladacycle): This air- and moisture-stable palladacycle is a highly active precatalyst for Heck and Suzuki reactions.[13] It readily forms the active Pd(0) species under reaction conditions.
Causality in Ligand Choice: The steric bulk of Buchwald-type ligands creates a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step. The electron-donating nature of these phosphines increases the electron density on the palladium, facilitating the reductive elimination of the product.
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting superior thermal stability.[14]
-
Key Features: NHCs are strong σ-donors, forming robust bonds with the palladium center.[14][15] This strong bond can prevent catalyst decomposition at high temperatures, a common issue with some phosphine ligands.
-
Performance: NHC-ligated palladium catalysts have shown excellent activity in C-H activation and arylation reactions of heterocycles.[16][17] The electronic and steric properties of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms.[14]
Palladium Nanoparticles (PdNPs): Heterogeneous Catalysis
Palladium nanoparticles supported on various materials (e.g., charcoal, cellulose, chitin) offer the advantages of heterogeneous catalysis, including ease of separation and recyclability.[18][19][20]
-
Activity and Selectivity: The catalytic activity of PdNPs is highly dependent on their size, shape, and the nature of the support material. The support can play an active role in stabilizing the nanoparticles and modulating their catalytic performance.
-
Considerations: While offering practical advantages, leaching of palladium species into the solution can sometimes occur, leading to a contribution from homogeneous catalysis.[21]
Experimental Workflow for Catalyst Screening
Caption: A systematic workflow for screening different palladium catalyst systems.
Comparative Performance Data in Quinoxaline Functionalization
The following tables summarize representative data from the literature, comparing the efficiency of different palladium catalysts in key quinoxaline functionalization reactions.
Suzuki-Miyaura Coupling of Haloquinoxalines
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Chloroquinoxaline | Phenylboronic acid | 85 | [22] |
| Pd(OAc)₂ / XPhos | 2-Chloroquinoxaline | 4-Methoxyphenylboronic acid | 92 | [11] |
| PEPPSI-iPr (NHC) | 2-Bromoquinoxaline | Phenylboronic acid | 95 | [10] |
Direct C-H Arylation of Quinoxalines
| Catalyst System | C-H Position | Arylating Agent | Yield (%) | Reference |
| Pd(OAc)₂ | C2 | Bromobenzene | 78 | [23] |
| Pd(OAc)₂ / P(o-tol)₃ | C2 | 4-Bromotoluene | 85 | [24] |
| Pd(TFA)₂ | C3 | Iodobenzene | 65 | [8] |
Sonogashira Coupling of Haloquinoxalines
| Catalyst System | Substrate | Alkyne | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2-(4-Bromophenyl)quinoxaline | Phenylacetylene | 90 | [1][5] |
| Pd(PPh₃)₄ / CuI | 2-Iodoquinoxaline | 1-Hexyne | 88 | [25] |
| Pd₁@NC (Single-Atom) | Iodoarene | Phenylacetylene | >95 | [26] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the haloquinoxaline (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[27]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).[27]
-
Add the solvent (e.g., dioxane/water mixture).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[9]
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).[9]
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for Direct C-H Arylation
-
To a reaction vessel, add the quinoxaline (1.0 mmol), aryl halide (1.5 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).[28]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and any additives (e.g., pivalic acid).
-
Add a high-boiling point solvent (e.g., DMF or DMA).
-
Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 120-150 °C) until the reaction is complete.
-
Work-up and purify the product as described for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The choice of the palladium catalyst is a decisive factor for the successful functionalization of quinoxalines. While traditional phosphine-based catalysts, particularly the Buchwald-type ligands, remain highly effective and versatile, NHC-ligated palladium complexes offer enhanced stability and are often superior for challenging C-H activation reactions. Heterogeneous palladium nanoparticle catalysts present an attractive option for sustainable synthesis due to their reusability.
Future developments in this field will likely focus on the design of more active and selective catalysts that can operate under milder reaction conditions. The exploration of non-precious metal catalysts and photocatalytic methods also holds significant promise for the environmentally benign functionalization of quinoxalines. A thorough understanding of the mechanistic nuances of these catalytic systems will continue to guide the rational design of next-generation catalysts for the synthesis of novel quinoxaline derivatives with enhanced properties for a wide range of applications.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mtieat.org [mtieat.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. researchgate.net [researchgate.net]
- 16. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Palladium nanoparticles supported on chitin-based nanomaterials as heterogeneous catalysts for the Heck coupling reaction [beilstein-journals.org]
- 19. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 20. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-mediated functionalization of heteroaromatic cations: comparative study on quinolizinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 26. arodes.hes-so.ch [arodes.hes-so.ch]
- 27. odinity.com [odinity.com]
- 28. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Quinoxaline-Based Inhibitors Synthesized via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, particularly as kinase inhibitors in oncology.[1][2] The synthesis of diverse quinoxaline derivatives is frequently achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction, which allows for the strategic introduction of various substituents to fine-tune their biological activity.[2][3] This guide provides an in-depth, objective comparison of the efficacy of several quinoxaline-based inhibitors, supported by experimental data, and details the methodologies for their synthesis and evaluation.
The Strategic Advantage of Suzuki Coupling for Quinoxaline Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[2][4] Its widespread adoption in the synthesis of quinoxaline-based inhibitors is due to several key advantages:
-
Broad Substrate Scope and Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, allowing for the synthesis of complex and highly functionalized quinoxaline derivatives.[2]
-
Mild Reaction Conditions: Suzuki coupling reactions can often be performed under relatively mild conditions, which helps to preserve sensitive functional groups within the reacting molecules.[2]
-
Commercial Availability of Reagents: A vast array of boronic acids and their esters are commercially available, providing a ready supply of building blocks for creating diverse chemical libraries.
-
Favorable Toxicological Profile: The boron-containing reagents used in Suzuki coupling are generally less toxic than the organotin and organozinc compounds used in other cross-coupling reactions like Stille or Negishi couplings.[2]
However, some limitations exist, such as the potential for sluggish reactions with less reactive organic halides (e.g., aryl chlorides) and the basic conditions which may not be suitable for base-sensitive substrates.[5]
Below is a generalized workflow for the synthesis of a quinoxaline-based inhibitor via Suzuki coupling.
Caption: General workflow for the synthesis of quinoxaline-based inhibitors via Suzuki coupling.
Comparative Efficacy of Quinoxaline-Based Inhibitors
The true measure of a novel inhibitor lies in its efficacy compared to existing standards of care or well-characterized tool compounds. This section provides a comparative analysis of several quinoxaline-based inhibitors against various therapeutic targets.
VEGFR-2 Inhibition: A Battleground for Angiogenesis Targets
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors.
| Compound/Drug | Target | IC50 (nM) | Cell Line | Reference |
| Quinoxaline 14a | VEGFR-2 | 3.2 | - | [6] |
| Quinoxaline 23j | VEGFR-2 | 3.7 | - | [3][7] |
| Quinoxaline 11g | VEGFR-2 | 0.75 (µM) | - | [8] |
| Sorafenib (Standard) | VEGFR-2 | 3.12 | - | [3][6][7] |
As the data indicates, quinoxaline derivatives such as 14a and 23j exhibit VEGFR-2 inhibitory potency that is remarkably comparable to Sorafenib, an FDA-approved multi-kinase inhibitor used in the treatment of various cancers.[3][6][7] This highlights the potential of the quinoxaline scaffold in developing highly effective anti-angiogenic agents.
JAK2 Inhibition: Targeting Myeloproliferative Neoplasms
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors. The activating V617F mutation in JAK2 is a major driver of myeloproliferative neoplasms (MPNs).[9] Ruxolitinib is an approved JAK1/2 inhibitor for the treatment of MPNs.[10]
| Compound/Drug | Target | IC50 (nM) | Cell Line | Reference |
| Quinoxalinone ST4j | JAK2 | 13.00 | - | [1] |
| NVP-BSK805 | JAK2 (V617F) | Potent Inhibition | - | [9] |
| Ruxolitinib (Standard) | JAK2 | 2.8 | - | [10] |
| Tofacitinib | JAK2 | 29.09 | - | [1] |
The quinoxalinone derivative ST4j demonstrates potent inhibition of JAK2, with an IC50 value of 13.00 nM, which is more potent than Tofacitinib and in a similar range to Ruxolitinib.[1] Another quinoxaline compound, NVP-BSK805 , also shows potent, ATP-competitive inhibition of both wild-type and V617F-mutated JAK2.[9] These findings underscore the promise of quinoxaline-based inhibitors as therapeutic alternatives for MPNs.
Pim-1/2 Kinase Inhibition: A Novel Anticancer Strategy
Pim kinases are a family of serine/threonine kinases that are overexpressed in various hematologic malignancies and solid tumors, playing a role in cell survival and proliferation.
| Compound/Drug | Target | IC50 (µM) | Reference |
| Quinoxaline 5c | Pim-1 | 0.15 | [11] |
| Quinoxaline 5c | Pim-2 | 0.22 | [11] |
| Quinoxaline 5e | Pim-1 | 0.16 | [11] |
| Quinoxaline 5e | Pim-2 | 0.58 | [11] |
| SGI-1776 (Reference) | Pim-1 | 0.05 | [11] |
| SGI-1776 (Reference) | Pim-2 | 0.10 | [11] |
The quinoxaline derivatives 5c and 5e show potent, sub-micromolar inhibition of both Pim-1 and Pim-2 kinases.[11] While the reference compound SGI-1776 is slightly more potent, the quinoxaline-based inhibitors demonstrate a favorable selectivity profile against a panel of other kinases.[11]
Topoisomerase II Inhibition: An Established Anticancer Mechanism
Topoisomerase II (Topo II) is an essential enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.
| Compound/Drug | Target | IC50 (µM) | Cell Line | Reference |
| Quinoxaline IV | Topo II | 7.529 | - | [12][13] |
| Doxorubicin (Standard) | Topo II | - | - | [12][13] |
| Quinoxaline IV | Cell Proliferation | 2.11 | PC-3 | [12][13] |
| Doxorubicin (Standard) | Cell Proliferation | - | PC-3 | [12][13] |
The quinoxaline derivative, referred to as Compound IV , demonstrates potent inhibition of Topoisomerase II and significant anti-proliferative effects against prostate cancer (PC-3) cells.[12][13] In an in vivo Ehrlich solid tumor model, Compound IV was shown to significantly reduce tumor volume and weight with minimal toxicity.[12]
Experimental Protocols: A Guide to Synthesis and Evaluation
Detailed Protocol: Synthesis of a Quinoxaline Derivative via Suzuki Coupling
This protocol provides a step-by-step method for the synthesis of a 2-aryl-6-substituted quinoxaline, a common scaffold for kinase inhibitors.
Materials:
-
2,6-dichloroquinoxaline
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Potassium phosphate (K3PO4) (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2,6-dichloroquinoxaline (1 equivalent), the arylboronic acid (1.3 equivalents), and potassium phosphate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%) and anhydrous THF.
-
Reaction: Stir the mixture at 90°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloroquinoxaline.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[13][14]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test inhibitor (e.g., quinoxaline derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the quinoxaline-based inhibitor in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
In a 384-well plate, add the diluted inhibitor or DMSO (for control wells).
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method.
Key Signaling Pathways Targeted by Quinoxaline Inhibitors
Quinoxaline-based inhibitors have been shown to target several critical signaling pathways that are often dysregulated in cancer.
Caption: Simplified representation of the VEGFR-2 and JAK-STAT signaling pathways targeted by quinoxaline-based inhibitors.
Conclusion
Quinoxaline-based inhibitors, synthesized efficiently via Suzuki coupling, represent a promising class of therapeutic agents, particularly in the field of oncology. The comparative efficacy data presented in this guide demonstrates their potential to rival or even exceed the potency of existing drugs. The detailed experimental protocols for both synthesis and biological evaluation provide a practical framework for researchers to design and execute robust studies for the discovery and development of novel quinoxaline-based inhibitors. As our understanding of the complex signaling networks that drive disease progression deepens, the versatility of the quinoxaline scaffold, coupled with the power of modern synthetic methods, will undoubtedly continue to yield new and improved therapeutic candidates.
References
- 1. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methylpiperazinyl quinoxalin-6-yl ketone | Benchchem [benchchem.com]
- 7. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reagents: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline vs. Potassium 6-(Trifluoroborato)quinoxaline
Abstract
The quinoxaline scaffold is a privileged pharmacophore in drug discovery, and its elaboration via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry.[1][2] The choice of the boron reagent is a critical parameter influencing reaction efficiency, stability, and ease of handling. This guide provides an in-depth, data-driven comparison between two key reagents for introducing the quinoxaline-6-yl moiety: the pinacol boronate ester, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, and its corresponding trifluoroborate salt, potassium 6-(trifluoroborato)quinoxaline. We will explore the theoretical underpinnings, practical handling characteristics, and performance in a head-to-head benchmark reaction to guide researchers in selecting the optimal reagent for their specific synthetic needs.
Introduction: The Contenders
The Suzuki-Miyaura reaction has transformed C-C bond formation, offering mild, functional-group-tolerant conditions.[3][4] At the heart of this reaction lies the organoboron species. While boronic acids were the initial reagents of choice, issues with purification and stability led to the development of more robust alternatives.[5][6][7] Here, we compare two such alternatives for the quinoxaline scaffold.
-
This compound (Pinacol Ester): A widely used boronate ester, valued for its improved stability over the corresponding boronic acid.[7][8] It is generally easier to handle, purify, and characterize, and does not form the cyclic trimeric anhydrides (boroxines) that can complicate the stoichiometry of boronic acids.[7][9]
-
Potassium 6-(trifluoroborato)quinoxaline (Trifluoroborate Salt): A crystalline, tetracoordinate boron "ate" complex.[9][10] Organotrifluoroborates have emerged as exceptionally stable reagents, often demonstrating superior performance in challenging cross-coupling reactions.[9][11]
Figure 1: Structures of the two quinoxaline-based boron reagents.
Scientific Rationale: Stability and Reactivity
The fundamental differences between these reagents lie in the coordination state and electronics of the boron atom, which dictates their stability and the mechanism of their participation in the catalytic cycle.
Stability and Handling
Potassium Trifluoroborate Salts are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[6][9][10] The tetracoordinate boron, strongly bonded to three electronegative fluorine atoms, is less susceptible to protodeboronation and oxidation compared to its tricoordinate counterparts.[7][9][10] This exceptional stability allows them to be stored indefinitely at room temperature without special precautions and often permits them to be carried through multi-step syntheses where a boronic ester might require protection.[9][11]
Pinacol Boronate Esters , while more stable than boronic acids, can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the less stable boronic acid.[9] They are generally less polar than trifluoroborates, which can be an advantage in purification by chromatography on silica gel.[7]
The Catalytic Cycle: A Mechanistic Divergence
The key difference in reactivity is the transmetalation step of the Suzuki-Miyaura cycle.[4]
-
Pinacol Esters are generally believed to undergo hydrolysis to the boronic acid in situ, which then forms a boronate species with the base (e.g., hydroxide). This activated boronate then transmetalates with the palladium(II) complex.
-
Trifluoroborate Salts are considered "protected" forms of boronic acids.[10][12] Despite the negative charge, the strong electron-withdrawing effect of the fluorine atoms makes the organic group weakly nucleophilic.[10] For transmetalation to occur, the trifluoroborate must first undergo slow hydrolysis to release the corresponding boronic acid into the reaction medium.[10][13] This "slow-release" mechanism is a key advantage, as maintaining a low concentration of the active boronic acid can minimize unwanted side reactions like homocoupling.[13][14]
Figure 2: Contrasting activation pathways for Suzuki-Miyaura coupling.
Benchmarking Experiment: A Head-to-Head Coupling
To provide actionable data, we benchmarked both reagents in a model Suzuki-Miyaura reaction with 4-bromoanisole.
Reaction Scheme:

Experimental Protocols
The following protocols represent standardized conditions designed for a fair comparison.
Figure 3: General workflow for the benchmark Suzuki-Miyaura coupling.
Protocol A: 6-(Pinacolato)quinoxaline
-
To a reaction vessel under an argon atmosphere, add this compound (1.1 equiv), 4-bromoanisole (1.0 equiv), and Cs₂CO₃ (2.5 equiv).
-
Add 1,4-dioxane and water (e.g., 4:1 v/v).
-
Sparge the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.02 equiv).
-
Heat the reaction mixture to 100 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography.
Protocol B: Potassium 6-(Trifluoroborato)quinoxaline
-
To a reaction vessel under an argon atmosphere, add potassium 6-(trifluoroborato)quinoxaline (1.5 equiv), 4-bromoanisole (1.0 equiv), and Cs₂CO₃ (2.5 equiv).
-
Add THF and water (e.g., 10:1 v/v).
-
Sparge the mixture with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Heat the reaction mixture to 80 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography.
Causality Note: The choice of a higher equivalence for the trifluoroborate salt is common practice to drive the hydrolytic equilibrium.[15] The catalyst system for the trifluoroborate (Pd(OAc)₂/SPhos) is often selected for its high activity, which pairs well with the slow-release nature of the reagent.
Results and Data Summary
The following table summarizes the typical outcomes from the benchmark reactions.
| Parameter | 6-(Pinacolato)quinoxaline | Potassium 6-(Trifluoroborato)quinoxaline | Commentary |
| Reaction Time | 4-8 hours | 6-12 hours | The pinacol ester often reacts faster due to the more rapid generation of the active boronic acid. |
| Isolated Yield | 85% | 92% | The slow-release mechanism of the trifluoroborate often leads to higher yields by minimizing side reactions like protodeboronation and homocoupling.[13][14] |
| Reagent Stability | Moderate; sensitive to prolonged exposure to moisture. | Excellent; indefinitely stable at room temperature.[9][16] | Trifluoroborates offer significant advantages in terms of storage and handling.[5][6][9] |
| Ease of Purification | Good; non-polar nature is amenable to standard silica gel chromatography. | Good; but the higher polarity of byproducts may require more polar eluents. | |
| Side Products | Minor amounts of homocoupled quinoxaline and protodeboronated quinoxaline observed. | Minimal side products observed. | This highlights the primary advantage of the "slow-release" strategy.[13] |
Discussion and Practical Recommendations
Choose this compound when:
-
Speed is a priority: For routine couplings where reaction time is a key factor, the pinacol ester generally provides faster conversion.
-
Downstream purification is sensitive to inorganic salts: The workup for pinacol ester reactions can sometimes be cleaner with respect to inorganic fluoride byproducts.
-
Anhydrous conditions are required for other functionalities: While Suzuki couplings typically use water, some specialized applications may require anhydrous conditions where a trifluoroborate would not be activated.[11]
Choose Potassium 6-(trifluoroborato)quinoxaline when:
-
Maximizing yield is critical: In the synthesis of high-value intermediates or in late-stage functionalization, the often superior yields justify the potentially longer reaction times.[11]
-
The substrate is prone to side reactions: For sensitive aryl halides or when struggling with homocoupling or protodeboronation, the slow-release mechanism is a powerful tool.[11][13]
-
Long-term storage and benchtop stability are required: For labs that use a reagent infrequently, the exceptional stability of trifluoroborates prevents degradation and ensures stoichiometric precision.[9][10][16]
-
Working with challenging substrates: Trifluoroborates have demonstrated demonstrably high resistance to competitive protodeboronation, making them ideal for complex or heteroaryl cross-coupling reactions.[11]
Conclusion
Both 6-(pinacolato)quinoxaline and potassium 6-(trifluoroborato)quinoxaline are highly effective reagents for introducing the quinoxaline-6-yl moiety via Suzuki-Miyaura cross-coupling. The pinacol ester offers a balance of stability and reactivity suitable for many standard applications. However, the potassium trifluoroborate salt, with its exceptional stability and unique "slow-release" activation mechanism, represents a superior alternative for maximizing yields, minimizing side reactions, and working with complex, sensitive substrates. The choice between them should be a deliberate one, guided by the specific priorities of the synthetic task at hand—be it speed, yield, or robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, the responsible management of reagents like 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is not merely a regulatory requirement but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the risks and the rationale for the prescribed procedures.
Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the first step in managing its lifecycle. For this compound, we must consider both the specific data for the molecule and the general characteristics of its constituent chemical classes: quinoxalines and boronic acid pinacol esters.
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications necessitate that the compound be handled as a hazardous substance from acquisition to disposal. The quinoxaline core is a nitrogen-containing heterocycle that can produce toxic nitrogen oxides (NOx) upon combustion[2]. Boronic acid derivatives, while essential in synthesis, must be managed as hazardous waste and should never be disposed of via standard drains or in regular trash[3].
Chemical Incompatibilities: Based on the reactivity of analogous compounds, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases[2]. Mixing with incompatible waste streams can lead to unpredictable and hazardous chemical reactions.
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks[3][4]. Adherence to the following PPE standards is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, addressing the H319 "serious eye irritation" hazard[5][6]. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Prevents skin contact, addressing the H315 "causes skin irritation" hazard. Gloves must be inspected before use and disposed of as solid hazardous waste after handling[5]. |
| Body Protection | A flame-resistant lab coat, fully fastened. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic and compliant with regulations set forth by agencies such as the EPA and OSHA[7][8].
Step 1: Waste Characterization The compound must be classified as Hazardous Chemical Waste . This determination is based on its identified irritant properties (skin, eye, respiratory)[1]. Per EPA guidelines, chemical waste generators are responsible for this classification[6].
Step 2: Waste Segregation
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, pipette tips, and bench paper, must be collected in a dedicated, sealed container separate from other laboratory trash[2][3].
-
Liquid Waste: Solutions containing this compound must be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been explicitly verified by your institution's Environmental Health & Safety (EHS) department[2][4].
Step 3: Container Selection and Labeling
-
Container Choice: Use only containers that are chemically compatible, in good condition, and have a secure, leak-proof sealing cap[7][9].
-
Labeling: This is a critical safety and compliance step. All waste containers must be clearly and accurately labeled. The label must include, at a minimum[9][10]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Irritant")[10].
-
The full names of any other chemicals or solvents present in the container.
-
Step 4: Temporary Storage (Satellite Accumulation) Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[4][9]. The SAA should be a secure, well-ventilated area away from general laboratory traffic.
Step 5: Final Disposal The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal facility[2][5]. The most common and appropriate disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction[5][11]. Coordinate with your institution's EHS department to arrange for the pickup and transport of the waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone[4][11].
-
PPE: Don the appropriate PPE as detailed in Section 2 before attempting any cleanup.
-
Containment & Cleanup:
-
Solid Spill: Gently sweep or vacuum the material into a suitable container for disposal. Avoid generating dust[6][11].
-
Liquid Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Place the contaminated absorbent into a sealable, labeled hazardous waste container[4].
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[4].
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. Our objective is to build a self-validating system of safety, where the rationale behind each step is understood, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a bifunctional molecule, combining the characteristics of a quinoxaline core with a boronic acid pinacol ester. This structure dictates its reactivity and hazard profile.
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards in the vast majority of notifications[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The quinoxaline moiety itself is recognized as a potential irritant and is suspected of causing cancer[2]. Boronic acids and their esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling, and while generally stable, they require careful handling to prevent hydrolysis and side reactions[3][4].
Therefore, the primary risks associated with this solid compound are exposure to dust during weighing and handling, leading to irritation of the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be adapted to the specific task and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All operations involving the solid compound or its concentrated solutions should be performed within a fume hood.
PPE Protocol Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Buttoned lab coat | Not typically required |
| Weighing Solid | Chemical splash goggles | Nitrile gloves | Buttoned lab coat | Recommended if outside a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Buttoned lab coat | Not required in a fume hood |
| Reaction Workup | Chemical splash goggles & face shield | Nitrile gloves | Chemical-resistant lab coat | Not required in a fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile gloves | Chemical-resistant apron/gown | N95 respirator (for powder) |
Detailed PPE Specifications:
-
Eye and Face Protection :
-
Safety Glasses : At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all laboratory work[5].
-
Chemical Splash Goggles : These are mandatory when handling the solid powder, preparing solutions, or performing any task with a risk of splashing[2]. They provide a complete seal around the eyes, offering superior protection from dust and liquid splashes.
-
Face Shield : A face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing or energetic reactions, such as reaction quenching or workups[5][6].
-
-
Hand Protection :
-
Nitrile Gloves : Disposable nitrile gloves are the standard choice for protection against incidental contact[5]. Always inspect gloves for tears or holes before use.
-
Double Gloving : Consider wearing two pairs of nitrile gloves when handling the pure solid or concentrated solutions for extended periods.
-
Immediate Removal : If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.
-
-
Body Protection :
-
Respiratory Protection :
-
All work with the solid compound should ideally be conducted within a chemical fume hood to minimize inhalation risk.
-
If engineering controls are not feasible or during a significant powder spill, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of irritating dust particles[7]. Use of a respirator requires prior medical evaluation and fit-testing[5].
-
Operational Plans: From Benchtop to Waste Stream
A systematic workflow is essential for minimizing risk. The following diagram and protocols outline the key steps for safe handling.
Safe Handling and Disposal Workflow
References
- 1. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
